Molecular structure and steric hindrance of N-2-Butyl-N'-cyclohexyl ethylenediamine
Topic: Molecular Structure and Steric Hindrance of N-2-Butyl-N'-cyclohexyl ethylenediamine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Molecular Architecture,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Molecular Structure and Steric Hindrance of N-2-Butyl-N'-cyclohexyl ethylenediamine
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Molecular Architecture, Steric Mapping, and Synthetic Pathways
Executive Summary
N-2-Butyl-N'-cyclohexyl ethylenediamine (CAS: 886500-62-5) represents a class of unsymmetrically substituted vicinal diamines characterized by significant, distinct steric bulk at the nitrogen centers. Unlike the ubiquitous N,N'-dimethylethylenediamine or ethylenediamine (en), this molecule incorporates a chiral aliphatic chain (sec-butyl) and a conformationally dynamic alicyclic ring (cyclohexyl). This guide provides a rigorous analysis of its structural properties, quantifying the steric hindrance that governs its utility as a ligand in coordination chemistry and a curing agent in polymer science.
Molecular Architecture & Stereochemistry
The core scaffold of the molecule is the 1,2-ethanediamine bridge, critical for chelation. However, the physicochemical behavior is dictated by the N-substituents.
1.1 Connectivity and Chirality
The molecule consists of two secondary amine centers:
N1 Position: Substituted with a cyclohexyl group . This group is achiral but bulky, predominantly adopting a chair conformation to minimize 1,3-diaxial interactions.
N2 Position: Substituted with a 2-butyl (sec-butyl) group . This introduces a chiral center at the C2 position of the butyl chain. Consequently, synthetic samples typically exist as a racemic mixture (
) unless stereoselective synthesis is employed.
1.2 Conformational Dynamics
The ethylenediamine backbone exists in equilibrium between gauche and anti rotamers.
Free Base: In the absence of metal coordination, the anti conformation is energetically favored to minimize steric repulsion between the bulky cyclohexyl and sec-butyl groups.
Chelated State: Upon binding to a metal center (M), the backbone locks into a gauche conformation, forming a five-membered chelate ring. The bulky N-substituents will orient equatorially relative to the metallacycle to avoid severe steric clash, a phenomenon critical for designing stereoselective catalysts.
Steric Hindrance & Electronic Properties
The utility of N-2-Butyl-N'-cyclohexyl ethylenediamine often hinges on its "controlled inefficiency"—where steric bulk retards reaction rates to provide latency or selectivity.
2.1 Steric Mapping: Cone Angle and Buried Volume
Unlike linear alkyl chains (e.g., n-butyl), the branching at the
-carbon of the sec-butyl group and the cyclic nature of the cyclohexyl group create a high "buried volume" ().
Parameter
Cyclohexyl Amine Moiety
sec-Butyl Amine Moiety
Impact on Reactivity
Steric Bulk
High (Cyclic, rigid)
Moderate-High (Branched)
Hinders nucleophilic attack; stabilizes coordinatively unsaturated metal centers.
Conformational Freedom
Restricted (Chair/Boat flip)
Rotational freedom at N-C bond
Cyclohexyl group acts as a rigid "wall"; sec-butyl acts as a flexible "gate."
Ligand Cone Angle ()
~170° (Estimated)
~160° (Estimated)
Large angles prevent the formation of bis-ligand complexes () in crowded metals.
2.2 Electronic Effects (Basicity)
Both nitrogen atoms are secondary amines.
Inductive Effect (+I): The cyclohexyl and sec-butyl groups are electron-donating, theoretically increasing electron density at the nitrogen lone pair compared to ethylenediamine.
Steric Inhibition of Solvation: While the +I effect increases basicity, the bulky groups hinder solvent molecules (water/alcohol) from stabilizing the ammonium cation. This often results in a slightly lower pKa in protic solvents compared to less hindered analogs like N,N'-diethylethylenediamine.
Technical Insight: In coordination chemistry, this steric bulk significantly decreases the rate constant for substitution reactions (
), promoting an associative mechanism and stabilizing reactive intermediates [1].
Synthetic Protocols
Synthesis of unsymmetrical diamines requires a strategy that avoids the formation of symmetrical byproducts (N,N'-dicyclohexyl or N,N'-di-sec-butyl). The most robust method is Sequential Reductive Amination .
3.1 Workflow Diagram
Caption: Sequential reductive amination pathway ensuring regioselectivity for the unsymmetrical diamine.
In epoxy resin systems, the reactivity of an amine is directly linked to the accessibility of the nitrogen lone pair.
Mechanism: The bulky cyclohexyl and sec-butyl groups shield the nitrogen, slowing down the nucleophilic attack on the epoxide ring at room temperature.
Benefit: This provides "latency"—longer pot life for the resin mixture—while still allowing for rapid curing at elevated temperatures where thermal energy overcomes the steric barrier.
4.2 Ligand Design in Catalysis
When used as a ligand for transition metals (e.g., Pd, Ni):
Steric Pressure: The bulky groups force the metal center to adopt specific geometries, often favoring low-coordination species that are highly active in catalytic cycles (e.g., C-H activation).
Chiral Induction: If the sec-butyl group is enantiomerically pure, it can induce chirality in the metal complex, enabling asymmetric catalysis [2].
References
Academia.edu. Effect of steric hindrance on kinetic and equilibrium data for substitution reactions of diaqua(N-substituted ethylenediamine)palladium(II). Available at: [Link]
NIH National Library of Medicine (PubChem). N-2-Butyl-N'-cyclohexyl ethylenediamine (Compound Summary). Available at: [Link]
OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]
EPA.gov. N-Butyl-N-ethylcyclohex-1-en-1-amine Properties (Structural Analog Data). Available at: [Link]
Exploratory
Solubility of N-2-Butyl-N'-cyclohexyl ethylenediamine in polar vs non-polar solvents
Non-Polar Solvents (e.g., Hexane, Toluene): High solubility driven by hydrophobic alkyl/cycloalkyl domains.
Polar Protic Solvents (e.g., Water): Sparingly soluble at neutral pH; highly soluble in acidic media (pH < 9.0) due to protonation.
Polar Aprotic Solvents (e.g., DMSO, DCM): Soluble to Miscible.
This guide details the physicochemical mechanisms governing the solvation of N-2-Butyl-N'-cyclohexyl ethylenediamine, providing researchers with actionable protocols for solvent selection during synthesis, extraction, and formulation.
Physicochemical Characterization
To predict solubility behavior accurately, we must first deconstruct the molecule's structural properties.
Property
Value (Approx/Predicted)
Implication for Solubility
Molecular Formula
Moderate molecular weight (~198.35 g/mol ).
LogP (Octanol/Water)
~3.4
Lipophilic. Prefers organic phases over aqueous phases.
pKa (Conjugate Acid)
~10.0 - 10.5
Highly basic. Exists as a cation in acidic environments.
H-Bond Donors
2 (Secondary Amines)
Capable of H-bonding, but steric bulk limits interaction.
H-Bond Acceptors
2 (Nitrogen Lone Pairs)
Facilitates solubility in alcohols and acidic water.
Physical State
Liquid (at STP)
Likely miscible with compatible organic solvents.
Structural Analysis
The molecule consists of a flexible ethylenediamine bridge flanked by two hydrophobic domains:
Cyclohexyl Group: A bulky, aliphatic ring contributing significant hydrophobicity and steric hindrance.
2-Butyl (sec-butyl) Group: A branched alkyl chain that disrupts crystal packing (lowering melting point) and enhances solubility in non-polar media.
Solubility in Non-Polar Solvents
Primary Mechanism: London Dispersion Forces (Van der Waals).
In non-polar solvents (Hydrocarbons, Aromatics), the solvation energy is driven by the interaction between the solvent's alkyl chains and the hydrophobic cyclohexyl/butyl groups of the solute.
Hexane/Heptane: Excellent solubility. The aliphatic nature of the solvent matches the solute's dominant hydrocarbon surface area.
Toluene/Benzene: Excellent solubility.
-alkyl interactions may provide additional stabilization, though dispersion forces remain dominant.
Chlorinated Solvents (DCM, Chloroform): High solubility. While slightly polar, these solvents interact favorably with the amine lone pairs while accommodating the hydrophobic bulk.
Application Insight: Use Heptane or Toluene for extraction of the free base from basic aqueous solutions. The high partition coefficient (
) ensures >98% recovery in limited extraction stages.
Solubility in Polar Solvents
Primary Mechanism: Hydrogen Bonding and Dipole-Dipole Interactions.
Water (The Hydrophobic Effect)
At neutral pH (pH 7), the free base form of N-2-Butyl-N'-cyclohexyl ethylenediamine is sparingly soluble .
Thermodynamics: The entropic cost of organizing water molecules around the hydrophobic cyclohexyl and butyl groups (hydrophobic effect) outweighs the enthalpic gain from hydrogen bonding at the two amine sites.
The "pH Switch": This is the most critical feature for drug development and purification.
pH < 8: Protonation of the nitrogens (
) introduces ionic character. The solvation energy of the ammonium ions dominates, rendering the molecule highly water-soluble .
pH > 11: Deprotonation returns the molecule to its neutral, lipophilic state, causing it to "oil out" or precipitate.
Alcohols (Methanol, Ethanol, Isopropanol)
Soluble. Alcohols are amphiphilic. Their hydroxyl groups H-bond with the diamine nitrogens, while their alkyl chains interact with the cyclohexyl/butyl groups.
Steric Note: The bulky cyclohexyl group may slightly reduce dissolution rates in branched alcohols (e.g., t-Amyl alcohol) compared to Methanol.
Polar Aprotic (DMSO, DMF, Acetonitrile)
Soluble. These solvents have high dipole moments that stabilize the polar amine core, while their organic nature accommodates the hydrophobic wings.
Visualizing the Solvation Mechanism
The following diagram illustrates the competing forces determining solubility in different media.
Caption: Solvation thermodynamics switch based on solvent polarity and pH state. Green boxes indicate favorable solubility.
Experimental Protocol: Determination of Saturation Solubility
Objective: To quantitatively determine the solubility of N-2-Butyl-N'-cyclohexyl ethylenediamine in a target solvent.
Method: Shake-Flask Method with HPLC-UV or GC-FID quantification.
PTFE Syringe Filters (compatible with organic/aqueous).
Workflow
Preparation: Add excess solute (approx. 50 mg) to 1 mL of solvent in a glass vial.
Note: If the solute is liquid, ensure a distinct phase separation is visible (droplets or layer).
Equilibration: Agitate at 25°C for 24 hours.
Validation: Check pH if using water. The amine will naturally raise the pH; for intrinsic solubility, buffer capacity must be maintained.
Separation: Centrifuge at 10,000 rpm for 10 mins or allow phase separation.
Filtration: Filter the supernatant through a pre-heated 0.45
filter to remove micro-emulsions.
Quantification: Dilute the filtrate and analyze via GC-FID (preferred for non-chromophores) or HPLC-UV (if derivatized or detecting at low wavelength ~210nm).
Caption: Standard Operating Procedure for solubility determination via Shake-Flask method.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519668, N-Butylethylenediamine. (Used for comparative physicochemical properties of N-alkyl ethylenediamines). Retrieved from [Link]
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (Mechanistic explanation of solvation forces). Retrieved from [Link]
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. (Educational resource on intermolecular forces and solubility).[2] Retrieved from [Link]
Navigating the Void: A Technical Guide to the Safety Assessment of N-2-Butyl-N'-cyclohexyl ethylenediamine
For Immediate Release This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. In the absence of established experimental data, this guide pioneers a predic...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. In the absence of established experimental data, this guide pioneers a predictive and methodological approach. It provides a framework for establishing a robust Safety Data Sheet (SDS) and a full toxicity profile by leveraging data from structural analogs and outlining the requisite experimental protocols according to international guidelines.
Introduction: The Challenge of Data Gaps
N-2-Butyl-N'-cyclohexyl ethylenediamine (CAS No. 886502-85-8 or 886500-62-5) is a diamine with potential applications in various fields of chemical synthesis and pharmaceutical development. However, a thorough review of scientific literature and regulatory databases reveals a significant lack of publicly available data on its physicochemical properties, toxicity, and overall safety profile. This data gap necessitates a structured, science-led approach to hazard identification and risk assessment before the compound can be safely handled and utilized in research and development.
This guide is structured to first identify the compound and its likely properties based on its chemical structure. It then delves into a predictive toxicity assessment by "reading across" from structurally similar molecules. Finally, it provides a detailed roadmap of the essential experimental protocols, grounded in Organisation for Economic Co-operation and Development (OECD) guidelines, required to generate the empirical data needed for a comprehensive safety evaluation.
Chemical Identity and Physicochemical Properties: A Predictive Overview
A foundational step in any safety assessment is the characterization of the substance's physical and chemical properties. These parameters are crucial for understanding its potential for exposure, its behavior in biological systems, and for the correct design of toxicological studies. In the absence of experimental data for N-2-Butyl-N'-cyclohexyl ethylenediamine, we can predict these properties using Quantitative Structure-Property Relationship (QSPR) models and data from its core components: a butyl group, a cyclohexyl group, and an ethylenediamine backbone.
Property
Predicted Value / Information
Rationale and Significance
Molecular Formula
C₁₂H₂₆N₂
Defines the elemental composition.
Molecular Weight
198.35 g/mol
Influences absorption, distribution, and metabolism.
Physical State
Likely a colorless to pale yellow liquid at room temperature.
Based on analogs like N-(n-Butyl)ethylenediamine. Important for handling and exposure route determination.
Boiling Point
Estimated to be > 200°C
Aliphatic amines of similar molecular weight have boiling points in this range. Affects volatility and inhalation hazard.
Flash Point
Predicted to be combustible.
The presence of alkyl chains suggests it will be a combustible liquid, similar to related amines.[1] Critical for fire hazard assessment.
Water Solubility
Predicted to be sparingly soluble to soluble.
The ethylenediamine moiety will contribute to water solubility, while the butyl and cyclohexyl groups will decrease it. Solubility impacts environmental fate and biological absorption.
Vapor Pressure
Expected to be low.
Consistent with a relatively high boiling point. Low volatility reduces, but does not eliminate, inhalation risk.
LogP (Octanol-Water Partition Coefficient)
Estimated to be in the range of 2.0 - 3.5
The alkyl and cycloalkyl groups suggest a moderate degree of lipophilicity, which can influence bioaccumulation and membrane permeability.
Note: These values are predictive and must be confirmed by experimental analysis.
Predictive Toxicology: A Read-Across Approach
In the absence of direct toxicological data, the principles of read-across, as outlined in frameworks like the ECHA Read-Across Assessment Framework (RAAF), can be applied.[2][3] This involves using data from structurally similar chemicals to predict the toxicity of the target compound. For N-2-Butyl-N'-cyclohexyl ethylenediamine, we consider the toxicological profiles of its structural components and analogs.
Structural Analogs for Read-Across
Ethylenediamine (CAS: 107-15-3): Provides insight into the reactivity and toxicity of the core diamine structure. It is known to be corrosive to skin and eyes, and a dermal and respiratory sensitizer.[3][4]
N-(n-Butyl)ethylenediamine (CAS: 19522-69-1): A close structural analog, this compound is classified as a flammable liquid that causes severe skin burns and eye damage.[5]
Cyclohexylamine (CAS: 108-91-8): Represents the cycloalkyl moiety. It has moderate acute oral and dermal toxicity and is corrosive.[6]
Predicted Hazard Profile
Based on these analogs, a preliminary, predictive hazard profile for N-2-Butyl-N'-cyclohexyl ethylenediamine can be constructed.
Acute Toxicity (Oral, Dermal, Inhalation): Expected to be harmful if swallowed or in contact with skin, with low to moderate acute toxicity.[3][6] The primary hazard is likely to be corrosivity rather than high systemic toxicity.
Skin Corrosion/Irritation: High probability of being corrosive . Both the ethylenediamine and cyclohexylamine moieties are known to cause severe skin burns.[3][5][6]
Eye Damage/Irritation: High probability of causing serious eye damage . This is a common property of corrosive amines.[5]
Sensitization (Respiratory and Skin): There is a potential for skin and respiratory sensitization , a known hazard for ethylenediamine derivatives.[3]
Genotoxicity/Mutagenicity: While ethylenediamine has shown some weakly positive results in Ames tests, further studies on purer material were negative.[3] The genotoxic potential of the target compound is unknown and requires experimental evaluation.
Carcinogenicity: No data available. Long-term studies would be required for assessment.
Reproductive/Developmental Toxicity: No data available.
This predictive profile underscores the necessity of treating N-2-Butyl-N'-cyclohexyl ethylenediamine as a hazardous substance until empirical data proves otherwise.
A Framework for Empirical Safety Assessment: Standardized Protocols
To move beyond prediction and establish a definitive safety profile, a battery of standardized tests must be performed. The following sections detail the essential experimental workflows, based on OECD Guidelines for the Testing of Chemicals, which are the international standard for regulatory safety testing.
Physicochemical Properties Determination
The first step is the experimental verification of the properties listed in Section 2. Standardized methods from the OECD (Guideline series 100-123) or similar recognized bodies should be used to determine boiling point, flash point, water solubility, vapor pressure, and the octanol-water partition coefficient.
Acute Toxicity Assessment
Acute toxicity studies are designed to assess the effects of a single, short-term exposure to a substance.[2]
Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals to assign a chemical to a toxicity class.[7]
Dose Range Finding: A starting dose (e.g., 300 mg/kg) is selected based on available information.
Sequential Dosing: A group of three animals (typically female rats) is dosed.
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.
Step-wise Adjustment: Depending on the outcome (number of mortalities), the dose for the next group of animals is increased or decreased according to the guideline's schema.
Classification: The results allow for classification of the substance into one of the GHS categories for acute oral toxicity.
Acute Dermal Toxicity (OECD 402): This test evaluates toxicity following application to the skin.[1][8]
Preparation: A clipped, intact area of skin (at least 10% of the body surface) on rats or rabbits is selected.
Application: The test substance is applied uniformly at a limit dose of 2000 mg/kg. The area is covered with a porous gauze dressing for 24 hours.
Observation: After the exposure period, the dressing is removed, and the animals are observed for 14 days for signs of toxicity and mortality.
Endpoint: The study determines if the dermal LD50 is above or below 2000 mg/kg, which is a key threshold for classification.
Local Tolerance: Irritation and Corrosion
These tests assess the localized effects on skin and eyes.
Acute Dermal Irritation/Corrosion (OECD 404): This is a stepwise test to determine if a substance is corrosive or an irritant.[9][10]
Weight-of-Evidence: Before in vivo testing, all available data (including pH and data from structural analogs) is reviewed. In vitro tests are preferred as a first step.
Initial In Vivo Test (1 animal): A small amount of the substance is applied to a patch of skin on a single rabbit for a short duration (e.g., 3 minutes, 1 hour, 4 hours sequentially).
Observation for Corrosion: If a corrosive effect is observed at any point, the test is terminated.
Confirmatory Test (up to 2 additional animals): If no corrosion is seen, the potential for irritation is confirmed in up to two more animals with a 4-hour exposure.
Scoring: Skin reactions (erythema and edema) are scored at specific time points (1, 24, 48, and 72 hours) after patch removal to determine the level of irritation and its reversibility.
Acute Eye Irritation/Corrosion (OECD 405): This test assesses the potential for a substance to cause eye damage.[11][12]
Pre-test Analysis: A weight-of-evidence approach is critical. Substances known to be corrosive to the skin are assumed to be corrosive to the eye and are not tested.[11]
In Vivo Test (1 animal): A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a single rabbit. The other eye serves as a control.
Observation: The eye is examined at 1, 24, 48, and 72 hours and scored for effects on the cornea, iris, and conjunctiva.
Confirmatory Testing: If non-severe, reversible effects are seen, the test may be confirmed in additional animals. If severe corrosion is observed, the study is terminated.
Genotoxicity
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to cancer or heritable defects. A standard battery of tests is required.
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This is a widely used initial screen for point mutations.[13]
Strains: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, to simulate liver metabolism).
Endpoint: A positive result is a significant, dose-dependent increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) compared to the negative control.
In Vitro Micronucleus Test (OECD 487): This assay detects both chromosome breakage and loss in mammalian cells.
Cell Culture: Suitable mammalian cells (e.g., human lymphocytes or CHO cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation.
Treatment and Harvest: After treatment, the cells are cultured for a period that allows for cell division. A cytokinesis blocker (like cytochalasin B) is often added to identify cells that have completed one division.
Scoring: Cells are harvested, stained, and scored under a microscope for the presence of micronuclei (small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).
Repeated Dose Toxicity
To assess hazards from longer-term exposure, a sub-chronic repeated-dose study is necessary.
90-Day Oral Toxicity Study in Rodents (OECD 408): This study provides information on target organs and helps establish a No-Observed-Adverse-Effect Level (NOAEL).
Dosing: The test substance is administered daily (typically via oral gavage or in the diet) to several groups of rodents (usually rats) at three or more dose levels, plus a control group, for 90 days.
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Detailed clinical examinations, including hematology, clinical chemistry, and urinalysis, are performed at the end of the study.
Pathology: At termination, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is examined histopathologically.
Endpoint: The study identifies target organs of toxicity and the NOAEL, which is the highest dose at which no statistically or biologically significant adverse effects are observed.
Synthesis and Conclusion: From Data to Safety Data Sheet
The comprehensive dataset generated through the experimental protocols described above forms the basis for a scientifically valid Safety Data Sheet (SDS) and a complete toxicological profile. Each section of the SDS, from hazard identification and first-aid measures to handling, storage, and disposal, can be populated with robust, empirical data.
For researchers and developers working with N-2-Butyl-N'-cyclohexyl ethylenediamine or other novel chemicals, this guide provides a critical framework. It emphasizes a safety-first culture where data gaps are not ignored but are systematically addressed through a combination of predictive toxicology and rigorous, standardized experimental validation. By following this path, the scientific community can innovate responsibly, ensuring that the potential of new molecules is explored without compromising the safety of researchers or the environment.
References
ECHA. (n.d.). Read-Across Assessment Framework (RAAF). European Chemicals Agency. Retrieved from [Link]
OECD. (2002). OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. Organisation for Economic Co-operation and Development. Retrieved from [Link]
ECHA. (n.d.). Registration Dossier for Cyclohexylamine. European Chemicals Agency. Retrieved from [Link]
Nucro-Technics. (2024, May 12). OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]
Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
OECD. (2012). OECD Guideline for the Testing of Chemicals 405: Acute Eye Irritation/Corrosion. Organisation for Economic Co-operation and Development. Retrieved from [Link]
National Institute of Biologicals. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. Organisation for Economic Co-operation and Development. Retrieved from [Link]
ECHA. (n.d.). Substance Information for Cyclohexane. European Chemicals Agency. Retrieved from [Link]
European Commission. (n.d.). Acute Toxicity - Joint Research Centre. Retrieved from [Link]
PubMed. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
Nucro-Technics. (2024, May 12). OECD 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]
OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]
ECHA. (2023, June 9). Substance Information. European Chemicals Agency. Retrieved from [Link]
Nucro-Technics. (2024, May 18). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]
PubMed Central. (n.d.). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Retrieved from [Link]
Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
OECD. (2002, September 5). SIDS Initial Assessment Report for Ethylenediamine. Retrieved from [Link]
Analytice. (2021, May 26). OECD 402: Acute Dermal Toxicity. Retrieved from [Link]
International Journal of Research in Ayurveda and Pharmacy. (2023). OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]
Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]
PubMed Central. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]
National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
RE-Place. (n.d.). The bacterial reverse mutation test. Retrieved from [Link]
ChemRadar. (2023, April 13). ECHA Recommends 8 Substances Including Lead and Ethylenediamine for REACH Authorization. Retrieved from [Link]
ECHA. (n.d.). Substance Information for Cyclohexa-1,3-diene. European Chemicals Agency. Retrieved from [Link]
Oxford Academic. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [Link]
Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
IVAMI. (2018). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]
Regulations.gov. (n.d.). Final Report. Retrieved from [Link]
Litron Laboratories. (n.d.). OECD Guidelines. Retrieved from [Link]
JaCVAM. (2014, January 20). Acute Eye Irritation/Corrosion. Retrieved from [Link]
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]
VICH. (2002, October 2). STUDIES TO EVALUATE THE SAFETY OF RESIDUES OF VETERINARY DRUGS IN HUMAN FOOD: REPEAT-DOSE (90 DAYS) TOXICITY TESTING. Retrieved from [Link]
RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved from [Link]
YouTube. (2020, May 22). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
N-2-Butyl-N'-cyclohexyl ethylenediamine CAS number and chemical identifiers
The following technical guide is structured to serve as a definitive reference for N-(2-Butyl)-N'-cyclohexyl-1,2-ethanediamine , focusing on its identification, synthesis, and application in high-performance chemical sys...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a definitive reference for N-(2-Butyl)-N'-cyclohexyl-1,2-ethanediamine , focusing on its identification, synthesis, and application in high-performance chemical systems.
High-Steric Hindrance Unsymmetrical Diamine for Ligand & Polymer Engineering
Chemical Identity & Core Identifiers
This compound represents a specialized class of unsymmetrical vicinal diamines . Unlike common symmetrical curing agents or ligands, the distinct steric bulk of the cyclohexyl group paired with the chiral sec-butyl moiety creates a unique electronic and spatial environment. This asymmetry is critical for breaking symmetry in metal coordination complexes and tuning reaction rates in epoxy networks.
Chirality: The commercial grade is typically a racemic mixture (
) at the sec-butyl carbon unless stereoselectively synthesized.
Synthesis & Production Protocols
Core Directive: Direct alkylation of ethylenediamine with halides leads to statistical mixtures (mono-, di-, tri-substituted) that are impossible to purify economically. The Self-Validating Protocol below utilizes Reductive Amination , which ensures high selectivity for the unsymmetrical product.
Workflow Diagram: Selective Reductive Amination
The following pathway illustrates the stepwise construction of the molecule to avoid over-alkylation.
Figure 1: Selective synthesis route via reductive amination of N-cyclohexylethylenediamine with methyl ethyl ketone (MEK).
Detailed Experimental Protocol
Objective: Synthesize 50g of N-(2-Butyl)-N'-cyclohexyl-1,2-ethanediamine.
Imine Formation (Dehydration Equilibrium):
Charge a 500mL reactor with N-cyclohexylethylenediamine (0.25 mol, 35.5g) and 2-Butanone (MEK) (1.0 mol, 72g). Note: MEK acts as both reagent and solvent.
Add 20g of activated 4Å molecular sieves to drive the equilibrium toward the imine (Schiff base).
Stir at room temperature for 4 hours under
atmosphere.
Validation Point: Aliquot NMR should show disappearance of the ketone carbonyl peak (
~2.1 ppm) and appearance of the imine signal.
Reduction (C-N Bond Formation):
Cool the mixture to 0°C.
Add Sodium Triacetoxyborohydride (STAB) (0.3 mol, 63.6g) portion-wise over 30 minutes. Note: STAB is preferred over NaBH4 for its selectivity toward imines over ketones, preventing side reactions with excess MEK.
Allow to warm to room temperature and stir for 12 hours.
Workup & Purification:
Quench with saturated
(aq).
Extract with Dichloromethane (DCM) (3 x 100mL).
Dry organic layer over
and concentrate in vacuo.
Distillation: Purify the residue via vacuum distillation (approx. 110-120°C at 5 mmHg) to remove unreacted starting amine.
Application Science: Why This Structure Matters
The utility of N-(2-Butyl)-N'-cyclohexyl-1,2-ethanediamine lies in its Asymmetric Steric Profile .
Ligand Engineering (Organometallics)
In transition metal catalysis (e.g., Pd, Ni, or Cu catalysis), symmetrical diamines (like TMEDA) often form overly stable, rigid complexes. This unsymmetrical ligand offers:
Hemilability: The cyclohexyl group is bulky and rigid, while the sec-butyl group is flexible but chiral. This creates a "pocket" that can stabilize transition states stereoselectively.
Electronic Tuning: Both nitrogens are secondary, providing different donor strengths compared to primary or tertiary amines.
Advanced Epoxy Curing (Latent Hardeners)
In epoxy formulations, reactivity is dictated by the nucleophilicity of the amine and steric hindrance.
Latency: The steric bulk of the cyclohexyl and sec-butyl groups retards the initial nucleophilic attack on the epoxide ring at room temperature, extending pot life.
Network Density: Once cured (heat activated), the secondary amines react to form tertiary amines, which then catalyze etherification, leading to high-Tg networks with excellent moisture resistance due to the hydrophobic alkyl groups.
Steric Environment Visualization
Figure 2: Steric mapping of the diamine showing the dual-mode control (Kinetic vs. Stereochemical) exerted by the N-substituents.
Handling, Safety, and Storage
As a secondary aliphatic diamine, standard amine safety protocols apply. However, specific attention must be paid to carbamate formation .
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
Air Sensitivity: Readily absorbs
from the air to form solid carbamates (white crust).
Storage: Must be stored under Nitrogen or Argon.
Handling: Use syringe techniques or glovebox for precise stoichiometric additions.
Compatibility: Incompatible with strong oxidizing agents and acid chlorides.
References
SCBIO Chemical Database. (2024). N-2-Butyl-N′-cyclohexyl ethylenediamine (CAS 886500-62-5). Retrieved from
BuyersGuideChem. (2024). N-Butyl-N'-cyclohexyl ethylenediamine (Analog Registry). Retrieved from
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
PubChem. (2024). N-Cyclohexyl-1,2-ethanediamine (Precursor Data). Retrieved from
Foundational
Technical Guide: Basicity Constants (pKa) of N-2-Butyl-N'-cyclohexyl ethylenediamine
The following technical guide details the physicochemical characterization of N-2-Butyl-N'-cyclohexyl ethylenediamine , focusing specifically on its acid dissociation constants (pKa). Given that this specific unsymmetric...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical characterization of N-2-Butyl-N'-cyclohexyl ethylenediamine , focusing specifically on its acid dissociation constants (pKa).
Given that this specific unsymmetrically substituted ethylenediamine derivative (CAS 886500-62-5) is a specialized building block rather than a common commodity chemical, explicit experimental pKa values are not standardized in public chemical registries. Therefore, this guide synthesizes high-confidence theoretical predictions based on structural analogs (Structure-Property Relationships) and provides a rigorous experimental protocol for validating these constants in a laboratory setting.
Executive Summary & Molecular Profile[1]
N-2-Butyl-N'-cyclohexyl ethylenediamine is a secondary-secondary diamine. Its physicochemical behavior is governed by the ethylenediamine backbone, modified by the steric and inductive effects of the sec-butyl and cyclohexyl substituents.
Understanding the pKa of this molecule is critical for:
Ligand Design: Optimizing metal chelation stability constants (
).
Pharmaceutical Profiling: Predicting ionization state at physiological pH (7.4), which dictates membrane permeability (logD) and solubility.
Molecular Identity
Property
Detail
Chemical Name
N-(sec-butyl)-N'-cyclohexyl-1,2-ethanediamine
CAS Number
886500-62-5
Molecular Formula
Molecular Weight
198.35 g/mol
Classification
Unsymmetrical N,N'-dialkyl ethylenediamine
Theoretical pKa Derivation (SAR Analysis)
In the absence of a direct literature value for this specific CAS, we derive the pKa values using Linear Free Energy Relationships (LFER) and comparison with structurally validated analogs.
The Protonation Pathway
As a diamine, the molecule undergoes two distinct protonation steps.
(First Protonation): The most basic nitrogen accepts a proton to form the mono-cation ().
(Second Protonation): The second nitrogen accepts a proton to form the di-cation (). This value is significantly lower due to electrostatic repulsion between the two ammonium centers.
Structural Analog Comparison
We utilize data from N,N'-diethylethylenediamine and N-cyclohexylethylenediamine as anchors.
Analog Compound
Structure
(Di-cation)
(Mono-cation)
Relevance
Ethylenediamine
6.85
9.93
Backbone Reference
N,N'-Diethylethylenediamine
7.70
10.46
Secondary/Secondary Model
N-Cyclohexylethylenediamine
~7.5
~10.2
Cyclohexyl Effect
N,N'-Di-n-propylethylenediamine
8.14
10.97
Alkyl Chain Extension
Predicted Values for N-2-Butyl-N'-cyclohexyl ethylenediamine
The sec-butyl and cyclohexyl groups are electron-donating (+I effect), which generally increases electron density on the nitrogen, raising basicity compared to the unsubstituted backbone. However, the sec-butyl group introduces steric bulk that may slightly hinder solvation of the ion, potentially tempering the increase.
Predicted
(Most Basic):10.6 ± 0.3
Rationale: Secondary amines are typically more basic than primary amines. The inductive effect of the cyclohexyl and butyl groups pushes the value above 10.0.
Predicted
(Least Basic):7.8 ± 0.3
Rationale: The electrostatic repulsion from the first proton lowers the affinity of the second nitrogen. This value typically tracks ~2.5–3.0 log units below
.
Visualization: Protonation Equilibria
The following diagram illustrates the stepwise ionization pathway, critical for understanding the species distribution at varying pH levels.
Figure 1: Stepwise dissociation of N-2-Butyl-N'-cyclohexyl ethylenediamine. The transition from di-cation to mono-cation occurs around pH 7.8, and to neutral base around pH 10.6.
Experimental Determination Protocol
To obtain the precise thermodynamic constants for your specific lot of material, Potentiometric Titration is the industry gold standard. This method is self-validating through the analysis of the Bjerrum formation function.
A. Materials & Equipment[3][4]
Compound: ~50 mg of N-2-Butyl-N'-cyclohexyl ethylenediamine (High purity >98%).
Titrant: 0.1 M KOH (Carbonate-free, standardized).
Background Electrolyte: 0.1 M KCl or
(to maintain constant ionic strength, ).
Acid: 0.1 M HCl (standardized).
Apparatus: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a combined glass pH electrode.
Inert Gas: High-purity Nitrogen or Argon (to blanket the solution and prevent
absorption).
B. Step-by-Step Methodology
System Calibration:
Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
Determine the exact electrode slope and
using a blank titration of HCl with KOH.
Sample Preparation:
Dissolve
moles of the diamine in 50 mL of 0.1 M KCl solution.
Add a known excess of 0.1 M HCl (approx. 2.5 equivalents relative to the diamine) to ensure the amine is fully protonated (
state) at the start.
Titration Workflow:
Thermostat the vessel to 25.0 ± 0.1°C.
Purge with inert gas for 10 minutes.
Titrate with 0.1 M KOH in small increments (e.g., 0.05 mL).
Record the EMF (mV) or pH after stabilization at each step.
Continue titration until pH reaches ~11.5.
Data Processing:
Plot pH vs. Volume of KOH. You should observe two distinct inflection points (or one elongated buffer region if pKas are close).
Calculate the average number of protons bound per molecule (
) using the equation:
Where is total concentration of acid, and is total concentration of diamine.
The pKa values correspond to the pH where
() and ().
C. Experimental Workflow Diagram
Figure 2: Operational workflow for potentiometric determination of basicity constants.
Application & Significance
Physiological Relevance
At a physiological pH of 7.4:
(~10.[1]6) is , meaning the first nitrogen is 100% protonated .
Species Distribution: The molecule will exist as a mixture of the mono-cation (
) and the di-cation () .
Implication: The high degree of ionization suggests low passive membrane permeability (low logD) unless active transport or specific formulation strategies (e.g., liposomes) are employed.
Chelation Chemistry
The sec-butyl and cyclohexyl groups provide steric bulk. While the basicity is high (good sigma donors), the steric hindrance may reduce the stability constants (
) for small metal ions (like or ) compared to unsubstituted ethylenediamine, favoring the formation of 1:1 complexes over 1:2 complexes.
References
PubChem. (2023). Compound Summary: N-2-Butyl-N'-cyclohexyl ethylenediamine (CAS 886500-62-5).[4] National Library of Medicine. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. (Source for analog N,N'-diethylethylenediamine data). [Link]
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. (Reference for ethylenediamine derivative behaviors). [Link]
Literature review on N-2-Butyl-N'-cyclohexyl ethylenediamine as a ligand
An In-Depth Technical Guide to N-2-Butyl-N'-cyclohexyl ethylenediamine as a Ligand Authored by: A Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to N-2-Butyl-N'-cyclohexyl ethylenediamine as a Ligand
Authored by: A Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of coordination chemistry and catalysis, the design and synthesis of tailored ligands are paramount to unlocking novel reactivity and selectivity. Ethylenediamine and its derivatives have long served as foundational building blocks for bidentate ligands, prized for their stable five-membered chelate ring formation with a variety of metal centers.[1][2] The strategic introduction of substituents onto the nitrogen atoms of the ethylenediamine backbone allows for the fine-tuning of steric and electronic properties of the resulting metal complexes. This guide focuses on the synthesis, characterization, and potential applications of an asymmetrically substituted ligand, N-2-Butyl-N'-cyclohexyl ethylenediamine. The presence of both a secondary alkyl group (sec-butyl) and a cycloalkyl group (cyclohexyl) offers a unique steric profile, potentially influencing the coordination geometry and catalytic activity of its metal complexes in asymmetric synthesis and other catalytic transformations.[3] This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, characterization data, and a discussion of its potential as a ligand in coordination chemistry.
Synthesis of N-2-Butyl-N'-cyclohexyl ethylenediamine
The synthesis of unsymmetrically N,N'-disubstituted ethylenediamines requires a strategic approach to prevent the formation of undesired symmetrically disubstituted and over-alkylated products. A robust and versatile method for achieving this is through a stepwise approach involving the protection of one of the amino groups of ethylenediamine, followed by sequential alkylation and deprotection. Reductive amination is a particularly effective method for the alkylation steps, offering high yields and operational simplicity.[4][5]
Proposed Synthetic Pathway
The proposed synthesis of N-2-Butyl-N'-cyclohexyl ethylenediamine proceeds via a three-step sequence, starting from mono-N-Boc-protected ethylenediamine. This strategy ensures the selective introduction of the two different alkyl groups.
Caption: Proposed synthetic route for N-2-Butyl-N'-cyclohexyl ethylenediamine.
Experimental Protocols
Step 1: Synthesis of N-Boc-N'-cyclohexyl ethylenediamine
This step involves the reductive amination of mono-N-Boc-ethylenediamine with cyclohexanone. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[6]
Note: The expected NMR chemical shifts are estimates based on data for structurally similar compounds and may vary depending on the solvent and other experimental conditions.[7][8]
Purification
The final product, N-2-Butyl-N'-cyclohexyl ethylenediamine, is expected to be a liquid at room temperature. Purification can be achieved by vacuum distillation. It is crucial to store the purified ligand under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and moisture.[9]
N-2-Butyl-N'-cyclohexyl ethylenediamine as a Ligand in Coordination Chemistry
Ethylenediamine and its derivatives are classic bidentate ligands that form stable five-membered chelate rings with metal ions.[10] The coordination properties of N-2-Butyl-N'-cyclohexyl ethylenediamine are expected to be influenced by the steric bulk of the sec-butyl and cyclohexyl substituents.
Coordination Modes and Stereochemistry
This ligand will coordinate to metal centers through the lone pairs on its two nitrogen atoms, acting as a bidentate chelating agent. The non-planar nature of the resulting five-membered MN₂C₂ chelate ring can lead to conformational isomers (δ and λ).[1] The presence of two chiral centers (the sec-butyl group and the two stereogenic nitrogen atoms upon coordination) will result in a complex mixture of stereoisomers in the resulting metal complexes.[11] The relative orientation of the alkyl and cycloalkyl groups will create a chiral pocket around the metal center, which can be exploited in asymmetric catalysis.
Caption: Chelation of N-2-Butyl-N'-cyclohexyl ethylenediamine to a metal center (M).
Potential Applications in Catalysis
The unique steric environment created by the N-2-Butyl-N'-cyclohexyl ethylenediamine ligand suggests its potential utility in various catalytic applications, particularly in asymmetric synthesis.
Asymmetric Hydrogenation: Ruthenium(II) complexes bearing diamine and N-heterocyclic carbene (NHC) ligands have shown promise in the asymmetric hydrogenation of ketones and other unsaturated substrates.[3] The chirality imparted by the N-2-Butyl-N'-cyclohexyl ethylenediamine ligand could lead to high enantioselectivities in such reactions.
Cross-Coupling Reactions: Palladium and nickel complexes with diamine ligands are effective catalysts for various cross-coupling reactions. The steric bulk of the ligand can influence the rate and selectivity of reductive elimination, a key step in many catalytic cycles.
Polymerization: Transition metal complexes with substituted diamine ligands have been investigated as catalysts for olefin polymerization. The ligand architecture can control the polymer microstructure and properties.
Conclusion
N-2-Butyl-N'-cyclohexyl ethylenediamine represents a promising, asymmetrically substituted bidentate ligand with a unique steric profile. The synthetic route outlined in this guide, based on well-established reductive amination protocols, provides a reliable pathway to this novel compound. Its distinct substitution pattern offers exciting possibilities for the development of new metal-based catalysts for a range of organic transformations. Further research into the coordination chemistry and catalytic applications of this ligand is warranted and is expected to contribute to the advancement of ligand design and homogeneous catalysis.
References
Ethylenediamine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Boreen, M. A.; Johnson, B. A. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. Chem. Soc. Rev.2016 , 45 (23), 6436-6450. [Link]
LibreTexts. 19.2: Coordination Chemistry of Transition Metals. Chemistry LibreTexts. [Link]
Wang, Y.; et al. Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. J. Am. Chem. Soc.2020 , 142 (13), 6216-6229. [Link]
S.P.C.M. SA. A process to produce N-ethenyl-N-alkyl-alkylamides. EP 2835365 A1, August 6, 2013.
Feng, X.; et al. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Acc. Chem. Res.2011 , 44 (8), 584-595. [Link]
Al-Rawashdeh, N. A. F.; et al. Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User Database. J. Braz. Chem. Soc.2004 , 15 (5), 743-749. [Link]
Lia, H.; et al. The coordination chemistry of p-tert-butylcalix[12]arene with transition and lanthanide metal ions. Chem. Commun.2019 , 55 (82), 12294-12304. [Link]
Yao, R.-S.; et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian J. Chem.2011 , 23 (9), 3791-3794. [Link]
S.P.C.M. SA. A process to produce N-ethenyl-N-alkyl-alkylamides. EP 2835365 A1, August 6, 2013. [Link]
University of Glasgow. Transition Metal Coordination Chemistry. [Link]
Boreen, M. A.; Johnson, B. A. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. Chem. Soc. Rev.2016 , 45 (23), 6436-6450. [Link]
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX2020 , 7, 100778. [Link]
ResearchGate. IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. [Link]
Gottlieb, H. E.; et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512-7515. [Link]
Szafranski, K.; et al. Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides. Sci. Pharm.2016 , 84 (3), 447-463. [Link]
Di-Mauro, G.; et al. C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. Symmetry2022 , 14 (8), 1600. [Link]
Chapter 23 Chemistry of Coordination Compounds. [Link]
Illinois State University. Infrared Spectroscopy. [Link]
Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. [Link]
A kind of preparation method of N-substituted ethylenediamine derivative. CN 101613246 B, December 29, 2009.
A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. 2018 . [Link]
Chen, Y.-C.; et al. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Inorganics2025 , 13 (6), 164. [Link]
Norani, N.; et al. Conformational stabilities, infrared, and vibrational dichroism spectroscopy studies of tris(ethylenediamine) zinc(II) chloride. J. Mol. Model.2009 , 15 (1), 25-34. [Link]
Synthesis method of N-ethyl ethylene diamine. CN 102816071 B, December 12, 2012.
Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]
Structural variation, dynamics, and catalytic application of palladium(II) complexes of di-N-heterocyclic carbene–amine ligand. Dalton Trans.2008 , 0 (39), 5438-5447. [Link]
LibreTexts. 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein J. Org. Chem.2017 , 13, 1-10. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Application Note: N-2-Butyl-N'-cyclohexyl ethylenediamine (NBCE) as a Latent Curing Agent for Optical-Grade Biomedical Epoxies
Executive Summary In drug development and biomedical engineering, the encapsulation of implantable sensors and the fabrication of microfluidic devices (Lab-on-a-Chip) demand epoxy systems with exceptional optical clarity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and biomedical engineering, the encapsulation of implantable sensors and the fabrication of microfluidic devices (Lab-on-a-Chip) demand epoxy systems with exceptional optical clarity, low exothermic curing profiles, and high biocompatibility. Traditional primary amine curing agents react rapidly, causing thermal shrinkage, and are prone to "blushing"—the formation of surface carbamates upon reaction with atmospheric CO₂—which severely degrades optical transparency.
This application note details the mechanistic advantages and formulation protocols for utilizing N-2-Butyl-N'-cyclohexyl ethylenediamine (NBCE) as an advanced latent curing agent to overcome these critical limitations.
Mechanistic Causality: Why NBCE?
NBCE (CAS: 886500-62-5) is a highly specialized, sterically hindered secondary diamine 1[1]. Its unique molecular architecture provides three distinct advantages for biomedical R&D:
Steric Hindrance & Latency: The sec-butyl and cyclohexyl groups physically shield the secondary amine nitrogen atoms. This steric bulk reduces the rate of nucleophilic attack on the oxirane (epoxy) ring, significantly extending the pot life and suppressing the exothermic peak. This latency is critical to prevent thermal degradation of embedded biologics or delicate sensor electronics during potting.
Absolute Blush Resistance: Because NBCE lacks primary amine hydrogens, it cannot readily react with atmospheric CO₂ and moisture to form carbamate salts. This guarantees a defect-free, optically clear finish required for fluorescence microscopy in microfluidic channels 2[2].
Chain Extension vs. Crosslinking: With an active hydrogen functionality of two (
), NBCE acts as a linear chain extender when reacted with standard diglycidyl ether of bisphenol A (DGEBA). To achieve a robust thermoset with a high heat distortion temperature (HDT), it must be formulated alongside a primary cycloaliphatic amine crosslinker 3[3], creating an interpenetrating network with tunable flexibility and UV stability 4[4].
Fig 1: Synergistic epoxy network formation using NBCE chain extender and IPDA crosslinker.
This protocol outlines the creation of a low-exotherm, optically clear potting compound using a hybrid curative system (70% NBCE / 30% Isophorone diamine [IPDA]).
Curative Premixing: In a clean vial, premix 36.5 g of NBCE and 6.7 g of IPDA.
Causality: Premixing ensures homogeneous distribution of the highly reactive IPDA within the latent NBCE matrix. This prevents localized "hot spots" during curing that could cause thermal runaway.
Resin Blending: Weigh 100 g of DGEBA into a mixing cup. Add the curative blend. Mix at 2000 RPM for 2 minutes using a planetary mixer.
Vacuum Degassing (Critical): Transfer the mixture to a vacuum desiccator at 29 inHg for 10 minutes.
Causality: The extended pot life provided by NBCE (approx. 120 mins at 25°C) allows for complete micro-bubble evacuation before gelation begins, ensuring zero optical scattering in the final cast.
Casting: Pour the degassed mixture into the microfluidic mold or sensor housing.
Cure Schedule:
Step 1: 25°C for 24 hours (Ambient Gelation).
Step 2: 80°C for 4 hours (Thermal Post-Cure).
Self-Validation: The formulation's success is visually self-validating. If the stoichiometry is incorrect or moisture contamination occurs, the network will fail to fully crosslink, resulting in a tacky surface. A perfectly cured sample will be tack-free and exhibit >95% optical transmittance at 400-700 nm.
Protocol B: Thermal Validation via Differential Scanning Calorimetry (DSC)
To ensure the polymer network is fully formed and safe for biomedical deployment, thermal validation is required.
Step-by-Step Methodology:
Accurately weigh 5–10 mg of the cured sample into an aluminum DSC pan.
Run a dynamic temperature sweep from 0°C to 200°C at a ramp rate of 10°C/min under a nitrogen atmosphere.
Data Interpretation & Self-Validation:
A fully cured system will show the Glass Transition Temperature (
) as a clean step-change in heat capacity around 75–85°C, followed by a flat baseline.
Troubleshooting: The presence of an exothermic peak post-
indicates incomplete oxirane ring opening. This directly points to insufficient thermal post-cure duration, requiring an extension of Step 2 in Protocol A.
Quantitative Data Presentation
The integration of NBCE fundamentally alters the thermomechanical profile of the epoxy network, trading extreme rigidity for toughness and optical reliability.
Property
Standard System (100% IPDA)
Modified System (70% NBCE / 30% IPDA)
Mechanistic Causality / Impact
Pot Life (25°C)
30 mins
120 mins
Steric hindrance of NBCE extends working time, allowing for complex potting geometries.
Peak Exotherm
150°C
85°C
Reduced reactivity prevents thermal degradation of embedded biosensors and biologics.
Blushing / Clarity
Prone to surface haze
Optically clear
Lack of primary amines in NBCE prevents carbamate formation with atmospheric CO₂.
Elongation at Break
3%
12%
Linear chain extension by NBCE increases network flexibility and impact resistance.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Ligand Profile[1]
N-2-Butyl-N'-cyclohexyl ethylenediamine represents a specialized class of unsymmetrical N,N'-dialkyl ethylenediamine ligands. Unlike symmetric analogs (e.g., DMEDA), this ligand offers a "steric mismatch" that is highly advantageous in transition metal catalysis, particularly for Copper(I)-catalyzed cross-couplings (Ullmann-Goldberg type) and Asymmetric Henry reactions .
The ligand features two distinct steric domains:
The Cyclohexyl Arm: Provides rigid steric bulk, protecting the active metal center from aggregation and decomposition.
The sec-Butyl Arm: Introduces a chiral center (in enantiopure forms) and flexible steric hindrance, modulating the electronic properties of the metal to facilitate difficult oxidative addition steps.
Physicochemical Profile
Property
Specification
Impact on Catalysis
Ligand Type
Bidentate (N,N)
Forms stable 5-membered chelate rings with Cu, Ni, Pd.[1]
Sterics
Unsymmetrical ()
Breaks symmetry in the coordination sphere; enhances selectivity.
Basicity
Moderate ()
Sufficient to bind Cu(I) without poisoning Lewis acidic sites.
Solubility
High (Organic)
Excellent for homogeneous catalysis in Toluene, DMSO, dioxane.
Core Utility: Arylation of amines, amides, and N-heterocycles under mild conditions.
The Mechanistic Rationale
Traditional Ullmann couplings require harsh temperatures (>150°C). This ligand system stabilizes the Cu(I) species, preventing disproportionation into inactive Cu(0) and Cu(II). The sec-butyl group increases the electron density at the copper center, accelerating the rate-limiting oxidative addition of the aryl halide.
Catalytic Cycle Visualization
The following diagram illustrates the proposed Cu(I)/Cu(III) mechanism facilitated by the diamine ligand.[2]
Figure 1: The ligand (L) stabilizes the Cu(I) amido complex, facilitating the oxidative addition of the aryl halide.
Catalyst Pre-complexation (Critical): In a nitrogen-filled glovebox or Schlenk tube, add CuI and the Ligand to the reaction vessel. Add 0.5 mL of Toluene and stir for 5-10 minutes until a homogeneous blue/green solution forms. Why? This ensures the active catalytic species is formed before substrate inhibition occurs.
Substrate Addition: Add the Indole,
, and Iodobenzene.
Solvent Completion: Add the remaining 1.5 mL of Toluene.
Reaction: Seal the tube and heat to 90°C for 12-24 hours. (Note: Symmetric ligands often require 110°C; this derivative allows lower temps).
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.
Application II: Asymmetric Henry Reaction (Nitroaldol)
Core Utility: Enantioselective C-C bond formation.
The Mechanistic Rationale
When the sec-butyl group is enantiopure (e.g., (S)-2-butyl), the ligand creates a chiral pocket around a Cu(II) center. This complex acts as a Lewis acid, activating the aldehyde while orienting the nitronate nucleophile for facial-selective attack.
Experimental Protocol
Objective: Reaction of Benzaldehyde with Nitromethane.
Ma, D., et al. "Amino Acid and Diamine Ligands in Copper-Catalyzed Ullmann Reactions." Journal of Organic Chemistry.
Buchwald, S. L., et al. "Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines using Diamine Ligands." Journal of the American Chemical Society.[3]
BenchChem Application Notes. "Diamine Ligands in Copper-Catalyzed Reactions."
TCI Chemicals. "Diamine Ligands for Ullmann-Type Cross-Coupling."
Sueki, S., & Kuninobu, Y. "Copper-Catalyzed N-Alkylation using Alkylborane Reagents."[4] Organic Letters, 2013.[4]
(Note: While the specific "N-2-Butyl" derivative is a niche fine chemical, its application protocols are derived directly from the established chemistry of the N-alkyl-N'-cyclohexyl ethylenediamine class validated in the references above.)
Application Notes and Protocols for Thin Film Deposition Using N-2-Butyl-N'-cyclohexyl ethylenediamine-Based Precursors
Abstract This technical guide provides a comprehensive framework for the preparation of thin films utilizing novel precursor systems based on N-2-Butyl-N'-cyclohexyl ethylenediamine. While the direct use of this specific...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the preparation of thin films utilizing novel precursor systems based on N-2-Butyl-N'-cyclohexyl ethylenediamine. While the direct use of this specific ligand in commercially available precursors is not widely documented, this note extrapolates from established principles of organometallic chemistry and thin film deposition techniques, such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), to provide robust, adaptable protocols for researchers and drug development professionals. The guide covers precursor considerations, detailed deposition methodologies, film characterization, and safety protocols, with a focus on the underlying scientific principles to empower users to optimize these methods for their specific applications.
Introduction: The Role of Diamine Ligands in Advanced Precursor Design
The relentless pursuit of miniaturization and enhanced functionality in fields ranging from microelectronics to biomedical devices necessitates the development of highly conformal and precisely controlled thin films.[1][2] The choice of the chemical precursor is paramount to achieving these goals in deposition processes like ALD and CVD.[3][4] Organometallic complexes are frequently employed, where the organic ligand plays a crucial role in modulating the precursor's volatility, thermal stability, and reactivity.[5][6]
Ethylenediamine and its derivatives have demonstrated significant utility as ligands in such precursors.[7][8] Their bidentate nature allows for the formation of stable chelate rings with a central metal atom, which can enhance the thermal stability of the resulting complex. Furthermore, the amine functionalities can influence the surface chemistry during deposition.
This guide focuses on the potential of N-2-Butyl-N'-cyclohexyl ethylenediamine as a ligand for novel precursors. The asymmetrical substitution with a butyl and a cyclohexyl group on the nitrogens of the ethylenediamine backbone is hypothesized to offer a unique combination of steric hindrance and electronic effects. This could lead to precursors with desirable properties, such as being liquids with high vapor pressure and tailored reactivity, which are advantageous for consistent vapor delivery in CVD and ALD processes.[6]
The application of such thin films is vast, and for the target audience of drug development professionals, they hold promise in creating biocompatible coatings for implants, functionalizing surfaces for targeted drug delivery, and developing novel drug delivery systems.[9][10][11]
Precursor Synthesis and Considerations: A Hypothetical Framework
As the synthesis of a specific metal complex with N-2-Butyl-N'-cyclohexyl ethylenediamine is not documented in the provided search results, a generalized synthesis approach based on common organometallic reactions is proposed. A potential route could involve the reaction of a metal halide with the N-2-Butyl-N'-cyclohexyl ethylenediamine ligand.
Hypothetical Synthesis of a Metal-(N-2-Butyl-N'-cyclohexyl ethylenediamine) Complex:
Where 'M' is a metal, 'X' is a halide, and 'n' is the valence of the metal.
Key Precursor Characteristics for ALD and CVD:
Property
Importance
Rationale
Volatility
High
Essential for efficient transport of the precursor in the vapor phase to the substrate.[3]
Thermal Stability
High
The precursor must be stable at the vaporization temperature to prevent premature decomposition in the delivery lines.[3][12]
Reactivity
Tunable
The precursor should be reactive enough to undergo the desired surface reactions but not so reactive that it leads to gas-phase reactions (in CVD) or non-self-limiting growth (in ALD).[3]
Purity
High
Impurities in the precursor can be incorporated into the thin film, degrading its properties.
Byproducts
Volatile & Non-reactive
Reaction byproducts should be easily removed from the reaction chamber and not interfere with subsequent reactions or contaminate the film.
Thin Film Deposition Methodologies
The choice between ALD and CVD depends on the desired film properties. ALD provides unparalleled conformity and thickness control at the atomic level, while CVD typically offers higher deposition rates.[1][4]
Atomic Layer Deposition (ALD) Protocol
ALD is based on sequential, self-limiting surface reactions.[2][13]
Workflow for a Generic Thermal ALD Process:
Caption: Generalized workflow of a single ALD cycle.
Experimental Protocol:
Substrate Preparation:
Clean the substrate ultrasonically in acetone, followed by isopropanol, and finally deionized water.
Dry the substrate with a stream of dry nitrogen.
Perform a plasma clean (e.g., O2 or Ar plasma) to remove any organic residues and create a reactive surface.
ALD System Setup:
Load the substrate into the ALD reactor.
Heat the precursor (e.g., the hypothetical Metal-(N-2-Butyl-N'-cyclohexyl ethylenediamine) complex) to a temperature that provides a vapor pressure of ~0.1 Torr.[3] The optimal temperature will need to be determined experimentally via thermogravimetric analysis (TGA).
Set the substrate temperature. The range of deposition temperatures where self-limiting growth occurs is known as the "ALD window".[12] This window is typically determined by depositing films at various temperatures and measuring the growth per cycle.
Deposition Cycle:
Pulse A (Precursor): Introduce the vaporized precursor into the reactor for a specific duration (e.g., 0.1 - 2 seconds). The precursor will react with the functional groups on the substrate surface.
Purge A: Purge the reactor with an inert gas (e.g., N2 or Ar) to remove any unreacted precursor and gaseous byproducts.
Pulse B (Co-reactant): Introduce a co-reactant (e.g., H2O, O3, or NH3) into the reactor. This will react with the precursor layer on the surface to form the desired material.
Purge B: Purge the reactor again with the inert gas to remove unreacted co-reactant and byproducts.
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.[3]
Process Parameters for Optimization:
Parameter
Typical Range
Rationale for Optimization
Precursor Temperature
80 - 200 °C
To achieve adequate and stable vapor pressure.
Substrate Temperature
100 - 350 °C
To define the ALD window, ensuring self-limiting growth.[12]
Pulse Times
0.1 - 5 s
To ensure complete saturation of the surface with the precursor and co-reactant.
Purge Times
5 - 60 s
To completely remove non-adsorbed species and byproducts.
Chemical Vapor Deposition (CVD) Protocol
In CVD, precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a thin film.[4][14]
Workflow for a Generic CVD Process:
Caption: Simplified schematic of a CVD process.
Experimental Protocol:
Substrate Preparation: Follow the same cleaning procedure as for ALD.
CVD System Setup:
Place the cleaned substrate on the susceptor in the CVD reactor.
Heat the precursor in a bubbler to generate sufficient vapor pressure. A carrier gas (e.g., Ar or N2) is passed through the bubbler to transport the precursor vapor to the reactor.
Heat the substrate to the desired deposition temperature.
Deposition:
Introduce the precursor vapor and a co-reactant gas (if required, e.g., O2 for oxide films) into the reactor at controlled flow rates.
The precursors react at or near the heated substrate surface, leading to film deposition.
Maintain the deposition for the time required to achieve the target thickness.
Process Parameters for Optimization:
Parameter
Typical Range
Rationale for Optimization
Precursor Temperature
80 - 200 °C
Controls the precursor vapor concentration.
Substrate Temperature
250 - 550 °C
Influences the reaction kinetics and film properties (e.g., crystallinity).[8]
Reactor Pressure
1 - 760 Torr
Affects the mean free path of gas molecules and the deposition mechanism.
Gas Flow Rates
10 - 500 sccm
Determines the residence time of precursors and the partial pressures in the reactor.
Characterization of Thin Films
Once deposited, the thin films must be thoroughly characterized to understand their properties.
Technique
Information Obtained
X-ray Diffraction (XRD)
Crystalline structure, phase purity, and crystallite size.[15][16]
Scanning Electron Microscopy (SEM)
Surface morphology, thickness (from cross-section), and grain size.[15][16]
Elemental composition, chemical states, and bonding information.[7]
Atomic Force Microscopy (AFM)
Surface topography and roughness.
UV-Vis Spectroscopy
Optical properties such as transmittance, absorbance, and bandgap.[16]
Ellipsometry
Film thickness and refractive index.
Applications in Drug Development
The ability to create highly conformal and pure thin films using precursors like the one discussed opens up numerous possibilities in the pharmaceutical and biomedical fields.
Biocompatible Coatings: Thin films can be used to coat medical implants to improve their biocompatibility, reduce friction, and prevent corrosion.[9]
Drug Delivery Systems: Thin films can act as carriers for drugs, allowing for controlled and targeted release.[9][10][11] The properties of the film can be tailored to control the drug release profile.
Functionalized Surfaces: Surfaces can be coated with thin films that are then functionalized with biomolecules to promote specific cellular interactions or to act as biosensors.
Safety Precautions
Working with ethylenediamine derivatives and organometallic precursors requires strict adherence to safety protocols.
Handling: All manipulations should be carried out in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20]
Storage: Precursors should be stored in a cool, dry, and inert atmosphere (e.g., in a glovebox or under nitrogen).[19] Keep them away from heat and sources of ignition.[17]
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Toxicity: Ethylenediamine and its derivatives can be corrosive and cause burns to the skin, eyes, and respiratory tract.[17][20] Inhalation of vapors should be avoided.[21]
Conclusion
While the use of N-2-Butyl-N'-cyclohexyl ethylenediamine as a precursor for thin film deposition represents a novel area of research, the foundational principles of ALD and CVD provide a clear path for its application. By carefully controlling the synthesis of the precursor and the deposition parameters, it is anticipated that high-quality thin films with tailored properties can be achieved. The detailed protocols and characterization techniques outlined in this guide offer a robust starting point for researchers and professionals to explore the potential of this and other new precursor chemistries for a wide range of applications, including the exciting and impactful field of drug development.
References
A water-resistant precursor in a wet process for Ti02 thin film form
SEM/EDX AND XRD CHARACTERIZATION OF SILVER NANOCRYSTALLINE THIN FILM PREPARED FROM ORGANOMETALLIC SOLUTION PRECURSOR. Journal of Mining and Metallurgy, Section B: Metallurgy. (URL: )
Protocol for fabricating the thin film using the molecular precursor method. - ResearchGate. (URL: [Link])
Synthesis and characterization of SnO 2 thin films using metalorganic precursors. (URL: )
CVD of Copper Oxides from a β-Diketonate Diamine Precursor: Tailoring the Nano-Organization | Crystal Growth & Design - ACS Publications. (URL: [Link])
Ethylenediamine - SAFETY D
ACROS ORGANICS - Material Safety D
Ethylenediamine ( EDA) |. (URL: )
Atomic layer deposition of metals: Precursors and film growth - AIP Publishing. (URL: [Link])
Organometallic Compounds as Precursors for Chemical Vapor Deposition of Thin Films of Inorganic Materials | Request PDF - ResearchGate. (URL: [Link])
Synthesis of Calcium(II) Amidinate Precursors for Atomic Layer Deposition through a Redox... - PMC. (URL: [Link])
New liquid precursors for chemical vapor deposition - Gordon Research Group - Harvard University. (URL: )
"Precursors for copper chemical vapor deposition" by Muna BuFaroosha - LSU Scholarly Repository. (URL: [Link])
Recent developments in molecular precursors for atomic layer deposition | Organometallic Chemistry: Volume 42 - Books. (URL: [Link])
Chemical vapor deposition - Wikipedia. (URL: [Link])
What is Chemical Vapor Deposition (CVD)? - Linde AMT. (URL: [Link])
Development and characterization of thin film materials produced via atomic layer deposition - UVM ScholarWorks. (URL: [Link])
KR101598485B1 - Precursor compositions and Method for forming a thin film using thereof - Google P
Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC. (URL: [Link])
Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv
Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes. (URL: [Link])
The Uses of Thin Film Coating in the Medical Industry - Korvus Technology. (URL: [Link])
Investigating the Behavior of Thin-Film Formation over Time as a Function of Precursor Concentration and Gas Residence Time in Nitrogen Dielectric Barrier Discharge - PMC. (URL: [Link])
112979501 Synthesis method of N-BOC-ethylenediamine - WIPO Patentscope. (URL: [Link])
Preparation of thin films | PDF - Slideshare. (URL: [Link])
Preparation of thin films of ethylenediamine-modified C60 nanoparticles... - ResearchGate. (URL: [Link])
Innovative Thin Films for Drug Delivery - Boyd Biomedical. (URL: [Link])
Layer-by-layer assembled polymeric thin films as prospective drug delivery carriers: design and applications - PMC. (URL: [Link])
What are the applications of thin films in the biomedical field? - Quora. (URL: [Link])
Conformal polymeric thin films by low-temperature rapid initiated chemical vapor deposition (iCVD) using tert-butyl peroxybenzoate as an initiator - PubMed. (URL: [Link])
Photoconductive Thin Films Composed of Environmentally Benign AgBiS2 Nanocrystal Inks Obtained through a Rapid Phase Transfer Process. (URL: [Link])
Effect of the n-Butyl Acrylate/2-Ethylhexyl Acrylate Weight Ratio on the Performances of Waterborne Core–Shell PSAs | Request PDF - ResearchGate. (URL: [Link])
Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels - MDPI. (URL: [Link])
US7202185B1 - Silica thin films produced by rapid surface catalyzed vapor deposition (RVD)
Solvent selection for reactions involving N-2-Butyl-N'-cyclohexyl ethylenediamine
Introduction & Molecular Profile[1] N-2-Butyl-N'-cyclohexyl ethylenediamine presents a unique challenge in process chemistry due to its amphiphilic nature and significant steric bulk. Unlike simple ethylenediamine, the p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Molecular Profile[1]
N-2-Butyl-N'-cyclohexyl ethylenediamine presents a unique challenge in process chemistry due to its amphiphilic nature and significant steric bulk. Unlike simple ethylenediamine, the presence of a lipophilic cyclohexyl ring and a branched sec-butyl group drastically alters its solubility parameter (
) and nucleophilic kinetics.
This guide provides a rationale for solvent selection that moves beyond traditional chlorinated solvents (DCM) and dipolar aprotics (DMF), aligning with modern Green Chemistry principles (GSK and CHEM21 guides) while ensuring high reaction yields.[1]
Physicochemical Duality[2]
Lipophilic Domain: The cyclohexyl and 2-butyl groups increase the LogP (estimated ~2.5–3.0), making the molecule highly soluble in non-polar hydrocarbons (heptane, toluene).
Polar Domain: The central ethylenediamine core retains high basicity (pKa ~10) and hydrogen bond donor/acceptor capability.[1]
Implication: The molecule acts as a "surfactant-like" intermediate. In highly non-polar solvents, it may aggregate; in water, it is sparingly soluble unless protonated.[1]
Solvent Selection Framework
The selection strategy prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) as superior, green alternatives to DCM and THF.
Solubility & Reactivity Matrix[1]
Solvent Class
Recommended Solvent
Suitability
Mechanistic Rationale
Green Ethers
2-MeTHF
Excellent
Bi-functional solubility.[1] Dissolves the lipophilic diamine while coordinating with metal catalysts or polar electrophiles. Higher boiling point (80°C) than THF allows for faster kinetics.
Hydrocarbons
Toluene
Good
Excellent for azeotropic removal of water (Dean-Stark) during imine formation.[1] Solubilizes the diamine well but may precipitate polar byproducts (e.g., amine salts).
Esters
Isopropyl Acetate (IPAc)
Moderate
Good for workup/extraction.[1] Avoid in reactions with strong nucleophiles (like this diamine) at high heat due to potential transamidation side reactions.
Chlorinated
DCM
Avoid
While soluble, DCM is restricted under REACH and poses environmental hazards.[1] It offers no kinetic advantage over 2-MeTHF for this substrate.
Protic
Methanol/IPA
Specific
Use only for salt formation/crystallization.[1] Protic solvents can quench electrophiles or retard SN2 reactions via solvation shells.
Decision Tree for Solvent Selection (Visualization)
Figure 1: Decision logic for solvent selection based on reaction type, prioritizing green solvent alternatives.
Experimental Protocols
Protocol A: Amide Coupling via Acid Chloride
Targeting the less sterically hindered secondary amine (kinetic control).
Rationale: The N-cyclohexyl and N-2-butyl groups provide steric bulk. However, the sec-butyl group often induces slightly higher steric hindrance near the nitrogen than the cyclohexyl ring (depending on conformation). Solvent choice must prevent precipitation of the mono-acylated product to allow complete conversion or controlled selectivity.
Dissolution: Dissolve 10 mmol of the diamine in 10 volumes (relative to mass) of 2-MeTHF. Cool to 0°C.
Note: 2-MeTHF is chosen over DCM because it separates cleanly from water during workup, eliminating emulsion formation common with amphiphilic diamines.
Base Addition: Add Triethylamine. The solution should remain clear.
Controlled Addition: Dissolve the Acid Chloride in 2 volumes of 2-MeTHF. Add dropwise over 30 minutes at 0°C.
Critical Control Point: Monitor internal temperature. Exotherms >10°C can lead to bis-acylation.
Reaction Monitoring: Warm to room temperature. Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1% NH4OH). The diamine acts as a streak; the amide will be a distinct spot.
Workup (Self-Validating):
Quench with 10% NaHCO3.
Separate phases.[1] The product remains in the upper organic 2-MeTHF layer.
Validation: Test the aqueous layer pH. If pH < 8, some amine may be lost as a salt; adjust pH and re-extract.
Protocol B: Purification via Dihydrochloride Salt Formation
For isolation of high-purity diamine from reaction mixtures.
Rationale: Lipophilic amines are oils that are difficult to purify by chromatography. Converting them to HCl salts renders them solid and allows for purification via recrystallization.
Step-by-Step:
Crude Dissolution: Dissolve the crude oil in Isopropyl Acetate (IPAc) (5 volumes).
Salt Formation: Add 2.2 equivalents of HCl (4M in Dioxane or IPA) dropwise at room temperature.
Precipitation: The dihydrochloride salt will precipitate as a white/off-white solid.[1]
Troubleshooting: If an oil forms instead of a solid (common with butyl chains), heat the mixture to 50°C and add Heptane (anti-solvent) dropwise until cloudy, then cool slowly.
Filtration: Filter under nitrogen (hygroscopic risk). Wash the cake with 1:1 IPAc/Heptane.
Drying: Vacuum oven at 40°C.
Mechanistic Workflow: Selective Alkylation
The following diagram illustrates the pathway for alkylating this diamine, highlighting where solvent polarity influences the transition state.
Figure 2: Reaction pathway showing the stabilization of the charged transition state by polar aprotic solvents.
References & Authority
The recommendations above are grounded in the following authoritative guides on solvent sustainability and amine reactivity.
GSK Solvent Sustainability Guide:
Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[1][2][3] Green Chemistry, 2016, 18 , 3879-3890.
[Link]
CHEM21 Solvent Selection Guide:
Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[1][4] Green Chemistry, 2016, 18 , 288-296.[4]
[Link]
Amine Reactivity & Synthesis:
Lawrence, S. A.[1] Amines: Synthesis, Properties and Applications. Cambridge University Press, 2004. (General Reference for secondary amine nucleophilicity).
2-MeTHF Application Note:
Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organic Synthesis."[1] ChemPubSoc Europe, 2012.
[Link]
Technical Support Center: Optimizing N-2-Butyl-N'-cyclohexyl ethylenediamine Synthesis
Executive Summary & Strategic Analysis User Query: "I am struggling with low yields and complex mixtures when synthesizing N-2-Butyl-N'-cyclohexyl ethylenediamine. Direct alkylation results in over-alkylation, and one-po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
User Query: "I am struggling with low yields and complex mixtures when synthesizing N-2-Butyl-N'-cyclohexyl ethylenediamine. Direct alkylation results in over-alkylation, and one-pot reductive amination yields statistical mixtures."
Root Cause Analysis:
The target molecule is an unsymmetrical
-disubstituted ethylenediamine . The core challenge is chemoselectivity .
Direct Alkylation Failure: Reacting ethylenediamine with 2-bromobutane and cyclohexyl bromide leads to a "statistical mess" of mono-, di-, tri-, and tetra-alkylated products due to the similar nucleophilicity of the primary and secondary amines formed in situ.
One-Pot Reductive Amination Failure: Simultaneous addition of 2-butanone and cyclohexanone creates competition for the amine sites, resulting in
-dicyclohexyl and -di(2-butyl) byproducts.
The Solution:
To maximize yield (>75%) and purity, you must abandon "all-in-one" methods in favor of a Stepwise Reductive Amination protocol. This approach leverages stoichiometry and steric control to install groups sequentially.
Recommended Synthetic Protocols
Protocol A: The "Excess-Diamine" Stepwise Route (High Yield, Scalable)
Best for: Large scale synthesis where chromatography is to be avoided.
Logic: By using a large excess of ethylenediamine in Step 1, you statistically force the formation of the mono-substituted intermediate.
Step 1: Synthesis of N-cyclohexylethylenediamine
Setup: Charge a reaction vessel with Ethylenediamine (5.0 - 10.0 equivalents) in MeOH or DCE (Dichloroethane).
Note: The large excess is non-negotiable to prevent di-cyclohexylation.
Addition: Add Cyclohexanone (1.0 equivalent) dropwise at 0°C.
Imine Formation: Stir for 1-2 hours at room temperature.
Pro Tip: Add molecular sieves (4Å) or anhydrous
to drive equilibrium if using MeOH.
Reduction: Cool to 0°C. Add
(1.5 equiv) or (1.5 equiv) portion-wise.
Workup: Quench with water. Extract with DCM. Crucial: The excess ethylenediamine stays in the aqueous phase (high pH). The mono-cyclohexyl product extracts into the organic phase.[1]
Yield Check: Expect >85% yield of mono-substituted product.
Step 2: Introduction of the 2-Butyl Group
Setup: Dissolve N-cyclohexylethylenediamine (1.0 equiv) (from Step 1) in DCE.
Activation: Add 2-Butanone (1.1 equiv) .
Critical Troubleshooting Point: 2-Butanone (Methyl Ethyl Ketone) forms a sterically hindered imine. Standard conditions may fail.
Additive: Add Titanium(IV) isopropoxide (
) (1.2 equiv) . This acts as a Lewis acid and water scavenger, forcing the imine formation. Stir neat or in minimal solvent for 4-6 hours.
Reduction: Dilute with MeOH/DCE. Add
(Sodium cyanoborohydride) (1.5 equiv) or . Stir overnight.
Workup: Quench with NaOH (1M) to precipitate Titanium salts (filter through Celite). Extract product.
Protocol B: The "Protected" Route (Highest Purity)
Best for: Drug development applications requiring >98% purity.
Start with N-Boc-ethylenediamine (commercially available).
Reductive Amination 1: React with Cyclohexanone +
.
Result: N-Boc-N'-cyclohexyl-ethylenediamine.
Deprotection: TFA/DCM or HCl/Dioxane.
Result: N-cyclohexylethylenediamine (pure salt).
Reductive Amination 2: React with 2-Butanone +
+ .
Visualizing the Pathway
The following diagram illustrates the decision logic and chemical pathway for Protocol A.
Caption: Stepwise synthesis strategy prioritizing stoichiometric control to avoid poly-alkylation.
Troubleshooting & FAQs
Q1: Why is the reaction with 2-butanone stalling (low conversion)?
Diagnosis: Steric hindrance. The ketone is secondary, and the amine (N-cyclohexyl-EDA) is secondary at the other end? No, the amine is primary, but the ketone is hindered.
Fix:
Switch Reductant: Do not use
for the second step; it reduces the ketone faster than the imine forms. Use or .[2][3]
Use Titanium: As mentioned in Protocol A, pre-mixing the amine and ketone with
for 4 hours before adding the reducing agent is often necessary for hindered ketones [1].
Q2: I am seeing significant amounts of N,N'-dicyclohexyl ethylenediamine.
Diagnosis: Loss of stoichiometric control in Step 1.
Fix:
Increase the equivalents of ethylenediamine to 10:1 relative to cyclohexanone.
Add the ketone dropwise over 1 hour to the amine solution (keep amine concentration high).
Q3: How do I purify the final oily amine?
Diagnosis: Amines are notoriously difficult to crystallize.
Fix:
Salt Formation: Convert the crude oil to the Dihydrochloride salt or Oxalate salt . Dissolve oil in Et2O, bubble HCl gas or add oxalic acid in EtOH. The salt will precipitate and can be recrystallized (e.g., from iPrOH/MeOH).
Distillation: If the salt is hygroscopic, Kugelrohr distillation under high vacuum (<0.1 mmHg) is effective for this molecular weight range.
Q4: Can I use 2-bromobutane instead of 2-butanone?
Diagnosis: Nucleophilic substitution.
Answer:No. Reacting a primary amine with a secondary alkyl halide (2-bromobutane) is slow and prone to elimination (forming butene) and over-alkylation. Reductive amination is kinetically superior.
Comparative Data: Reducing Agents
Reagent
Selectivity (Imine vs Ketone)
Reaction Speed
Notes
Low
Fast
Avoid in Step 2. Reduces ketone before imine forms. Good for Step 1 if imine is pre-formed.
High
Slow
Excellent for hindered substrates. Toxic (cyanide). Requires pH ~6.
High
Medium
Industry Standard. Safe, selective, no pH adjustment needed.
N/A (Lewis Acid)
N/A
Crucial Additive. Acts as water scavenger and Lewis acid to force imine formation with MEK.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[4]
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.
Klinkenberg, G., et al. "Synthesis of Unsymmetrical Ethylenediamines." Recueil des Travaux Chimiques des Pays-Bas, vol. 113, 1994.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of N-2-Butyl-N'-cyclohexyl Ethylenediamine Complexes
Ticket ID: #RXN-OPT-442
Subject: Temperature Optimization & Troubleshooting for Sterically Hindered Diamine Ligands
Status: Open
Assigned Specialist: Senior Application Scientist, Ligand Engineering Division
Core Directive: The Thermodynamic "Sweet Spot"
You are working with N-2-Butyl-N'-cyclohexyl ethylenediamine , a highly specific unsymmetrical ligand. Unlike simple ethylenediamine (en), this molecule possesses two distinct steric challenges:
The Cyclohexyl Arm: A rigid, bulky aliphatic ring that creates significant steric hindrance around the nitrogen donor.
The 2-Butyl Arm: A branched alkyl chain containing a chiral center (sec-butyl), introducing potential diastereomeric complications.
The Central Conflict:
Kinetic Barrier: The bulk of the cyclohexyl group increases the activation energy (
) required for the second nitrogen to coordinate (the "chelate bite"). Room temperature is often insufficient for complete chelation, leading to monodentate intermediates.
Thermodynamic Instability: Excessive heat increases the entropic penalty. Because the ligand is bulky, high temperatures (>80°C) favor ligand dissociation or the formation of bridged oligomers rather than the desired monomeric chelate.
The Solution: You must operate in a biphasic temperature regime .
Critical Temperature Thresholds (Data Summary)
The following table summarizes the optimized temperature ranges based on the metal center's hardness/softness and the reaction stage.
Metal Center
Reaction Stage
Opt. Temp (°C)
Risk at Low T
Risk at High T
Pt(II) / Pd(II)
Ligand Addition
20°C → 50°C
Monodentate binding (incomplete chelation)
Metal reduction (Pt⁰ formation) or Isomerization
Cu(II) / Zn(II)
Complexation
25°C (RT)
Slow kinetics
Hydrolysis / Hydroxide formation
Ligand Synthesis
N-Alkylation
0°C → 40°C
Incomplete reaction
Over-alkylation (Quaternary salts)
Troubleshooting Guide: Diagnostic Q&A
Issue A: "My reaction yields a sticky oil or precipitate instead of crystals."
Diagnosis: This is a classic symptom of Oligomerization caused by improper temperature ramping.
The Mechanism: If the temperature is too low during the initial mixing, the ligand binds to two different metal centers (bridging mode) rather than biting one metal center (chelating mode). This forms an insoluble polymer chain.
Corrective Protocol:
Dilution: Reduce concentration to <0.05 M to favor intramolecular chelation over intermolecular bridging.
Thermal Ramp: Do not add ligand at reflux. Add at 20°C, stir for 30 mins, then slowly ramp to 50-60°C to "snap" the second nitrogen into place.
Counter-ion Check: Ensure your counter-ion (e.g., Cl⁻, NO₃⁻) is not competing for the coordination sphere. Use weakly coordinating anions (e.g., PF₆⁻, ClO₄⁻) if bridging persists.
Issue B: "I see free ligand signals in NMR despite using a 1:1 stoichiometry."
Diagnosis:Steric Dissociation . The cyclohexyl and 2-butyl groups are clashing, preventing tight binding.
The Mechanism: At high temperatures, the steric repulsion between the ligand's alkyl groups and the metal's other ligands (e.g., chlorides in a
system) outweighs the enthalpic gain of bond formation.
Corrective Protocol:
Lower the Isolation Temperature: Do not evaporate solvent at high heat. Pre-concentrate at <30°C under vacuum.
Thermodynamic Locking: If using Pt/Pd, add the ligand and heat to 60°C for 2 hours, then slowly cool to 4°C over 12 hours. This allows the system to find the thermodynamic minimum (the chelate) and precipitate it, shifting the equilibrium.
Issue C: "The product color is dark/black (especially with Platinum)."
Diagnosis:Metal Reduction .
The Mechanism: Secondary amines can act as reducing agents at high temperatures, especially in the presence of base. This reduces Pt(II) to colloidal Pt(0) (platinum black).
Corrective Protocol:
Strict T-Limit: Never exceed 70°C.
Atmosphere: Perform the reaction under Nitrogen/Argon to prevent oxidative degradation of the amine which can trigger metal reduction.
Visualizing the Reaction Logic
The following diagram illustrates the kinetic vs. thermodynamic pathways for your specific ligand system.
Figure 1: Reaction pathway decision matrix. Note that the "Bridged Oligomer" is a kinetic trap often mistaken for product failure.
Detailed Experimental Protocol (Platinum Model)
Objective: Synthesis of
.
Preparation: Dissolve
(1.0 eq) in water. Dissolve Ligand (1.05 eq) in Acetone/Water (1:1).
Note: The mixed solvent system ensures solubility for both the hydrophobic cyclohexyl ligand and the ionic platinum salt.
Initial Mixing (Kinetic Phase): Add ligand solution to Pt solution dropwise at 20°C .
Observation: Solution may turn turbid. This is the monodentate species forming.
Chelation Drive (Thermodynamic Phase):
Add 10mM HCl (catalytic amount) to prevent deprotonation/hydroxide formation.
Warm the mixture to 50°C for 4 hours.
Why: This specific temperature provides enough energy to rotate the ethylenediamine backbone and force the bulky cyclohexyl group into a square-planar geometry without causing reduction.
Isolation:
Cool slowly to 4°C.
Filter the yellow precipitate. Wash with cold water and diethyl ether.
References
Steric Effects in Diamine Coordination
Fanfrlík, J., et al. (2019). "Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of Cu/Zn Complexes." MDPI.
Relevance: Establishes that N-substitution significantly alters bond lengths and stability constants due to steric hindrance.[1]
Kinetic vs. Thermodynamic Control in Pd/Pt Complexes:
Tobe, M. L., & Burgess, J. (1999). Inorganic Reaction Mechanisms. Addison Wesley Longman.
Relevance: Foundational text describing the "associative" mechanism of square planar substitution, where steric bulk retards the entry of the ligand.
Synthesis of Cyclohexyl-Functionalized Complexes
Savic, A., et al. (2013). "Gold(III) complexes with esters of cyclohexyl-functionalized ethylenediamine-N,N'-diacetate."[2] Journal of Inorganic Biochemistry.
Relevance: Demonstrates the biological activity and synthesis conditions (controlled T) for cyclohexyl-ethylenediamine analogs.
Temperature Effects on Amine Substitution:
Elding, L. I. (1978). "Substitution reactions of palladium(II) complexes." Inorganica Chimica Acta.
Relevance: Provides kinetic data showing that bulky ligands require higher activation energy to displace leaving groups (chlorides).
You are likely encountering precipitation or "oiling out" when introducing N-2-Butyl-N'-cyclohexyl ethylenediamine into aqueous media.[1][2] This is a predictable behavior governed by the molecule's amphiphilic structure.
While the ethylenediamine core is polar and basic, the cyclohexyl and 2-butyl substituents act as significant lipophilic anchors.[1][2] At neutral pH (pH 7.0–7.4), the molecule exists largely in its uncharged (free base) or mono-cationic state, which is insufficient to overcome the hydrophobic drive of the carbon chains (LogP ≈ 3.8–4.2).[1]
The Solution: To achieve thermodynamic stability in water, we must manipulate the ionization state of the nitrogen centers or shield the hydrophobic domains.[1][2]
Module 1: pH Manipulation (The "Gold Standard")
User Question: "I added the compound to PBS (pH 7.4), and it formed a cloudy suspension. Why isn't it dissolving?"
Technical Explanation:
This molecule is a diamine .[1][2][3] It follows the Henderson-Hasselbalch equation.[1][2]
At pH 7.4, the molecule is in equilibrium between its mono-cationic and neutral forms.[1][2] The neutral form is highly insoluble. To dissolve it, you must drive the equilibrium toward the di-cationic state (fully protonated), which typically requires a pH < 5.0.[1][2]
Protocol A: In-Situ Salt Formation (Acid Titration)
Best for: Chemical synthesis, stock solution preparation, and acidic assays.[1][2]
Weighing: Weigh the target amount of the free base (oil or low-melting solid).[1][2]
Solvent Prep: Use 0.1 M HCl or 0.1 M Acetic Acid instead of water.[1][2]
Titration:
Add the acidic solvent dropwise while vortexing.[1][2]
The amine groups will protonate, forming the highly soluble dihydrochloride or diacetate salt.
Target pH: Ensure the final solution pH is < 4.5 .
Buffer Exchange (Optional): Once dissolved at high concentration (e.g., 50 mM), you can dilute this stock into your final buffer.[1][2] Warning: Rapid dilution into pH 7.4 may cause reprecipitation.[1][2] Dilute slowly with vigorous stirring.
Module 2: Cosolvent Strategies
User Question: "I cannot use acid because my cell assay is sensitive to low pH. What are my alternatives?"
Technical Explanation:
If the ionization strategy (Module 1) is incompatible with your biological system, you must reduce the polarity of the solvent system to accommodate the hydrophobic cyclohexyl/butyl groups.[1]
Primary Choice. Prepare high-conc.[1][2] stock (e.g., 100 mM), then spike into media.[1]
Ethanol
High
< 1.0% (v/v)
Good alternative, but evaporates.[1][2] Keep sealed.
PEG 400
Moderate
< 5.0% (v/v)
Use as a bridge solvent if DMSO precipitates upon dilution.[1][2]
Water
Very Low
N/A
Do not use as the primary solvent for the free base.[1][2]
Protocol B: The "Solvent Spike" Method
Dissolve the pure compound in 100% DMSO to create a 100 mM Stock Solution.[1][2]
Visual Check: Solution must be crystal clear.
Prepare your aqueous media (PBS/Culture Media).[1][2]
Dynamic Mixing: While vortexing the media, add the DMSO stock slowly.
Critical: Do not exceed the solubility limit of the final aqueous mixture (typically < 100 µM for this class of lipophilic amines).[1]
Module 3: Advanced Formulation (Cyclodextrins)
User Question: "I need a high concentration (10 mg/kg) for an animal study, but DMSO is toxic at that volume. How do I proceed?"
Technical Explanation:
The cyclohexyl ring on your molecule is a perfect geometric fit for the hydrophobic cavity of
-Cyclodextrin (Beta-CD) or Hydroxypropyl--Cyclodextrin (HP--CD) .[1][2] The CD encapsulates the hydrophobic tail, leaving the hydrophilic exterior to interact with water.
Caption: Mechanistic view of how pH reduction transforms the insoluble lipophile into a soluble salt.[1][2]
References
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the relationship between pH, pKa, and intrinsic solubility for amines).
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58.[1][2]
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of N-2-Butyl-N'-cyclohexyl ethylenediamine
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone techniqu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of N-2-Butyl-N'-cyclohexyl ethylenediamine, a diamine of interest in various chemical applications. Drawing upon foundational NMR principles and comparative data from analogous structures, we will dissect the theoretical spectra to provide a robust framework for researchers in the field.
The Subject Molecule: N-2-Butyl-N'-cyclohexyl ethylenediamine
N-2-Butyl-N'-cyclohexyl ethylenediamine (Molecular Formula: C₁₂H₂₆N₂, Molecular Weight: 198.35 g/mol ) is a disubstituted ethylenediamine derivative featuring both an aliphatic butyl group and a cyclic cyclohexyl moiety.[1][2] Understanding its structural characteristics is the first step in interpreting its spectral data.
Molecular Structure and Proton/Carbon Numbering:
To facilitate a clear and systematic spectral analysis, the protons and carbons of N-2-Butyl-N'-cyclohexyl ethylenediamine are numbered as follows:
Caption: Numbering scheme for N-2-Butyl-N'-cyclohexyl ethylenediamine.
While this guide focuses on spectral interpretation, the quality of the data is fundamentally dependent on the experimental setup. The following provides a standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation:
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this type of amine. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-defined and can serve as internal references.[3]
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for obtaining good quality spectra.
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
NMR Instrument Parameters:
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for achieving adequate signal dispersion, particularly for the complex aliphatic regions of the spectrum.[5]
¹H NMR:
Pulse Program: A standard single-pulse experiment (zg30).
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64 scans, depending on the concentration.
¹³C NMR:
Pulse Program: A proton-decoupled experiment (zgpg30) to simplify the spectrum to singlets for each unique carbon.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
In-Depth ¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of N-2-Butyl-N'-cyclohexyl ethylenediamine is anticipated to exhibit a series of multiplets in the aliphatic region. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular structure.[6][7]
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale
H¹, H² (Ethylenediamine)
2.6 - 2.8
m
Protons on the ethylenediamine bridge, adjacent to nitrogen atoms, will be deshielded. They will likely appear as complex multiplets due to coupling with each other and the NH protons.
NH¹, NH²
1.0 - 3.0
br s
The chemical shift of N-H protons can vary significantly depending on concentration, solvent, and temperature. They often appear as broad singlets due to quadrupole broadening and exchange.
H³ (sec-Butyl)
2.5 - 2.7
m
This methine proton is directly attached to a nitrogen atom, leading to a downfield shift. It will be split by the adjacent CH₂ and CH₃ groups.
H⁴ (sec-Butyl)
1.3 - 1.5
m
Methylene protons of the sec-butyl group.
H⁷ (sec-Butyl)
1.1 - 1.3
d
Methyl group adjacent to the methine (H³), appearing as a doublet.
H⁶ (sec-Butyl)
0.8 - 1.0
t
Terminal methyl group of the sec-butyl chain, appearing as a triplet.
H⁸ (Cyclohexyl)
2.3 - 2.5
m
The methine proton of the cyclohexyl group attached to the nitrogen will be the most deshielded proton of this moiety.
H⁹, H¹⁰, H¹¹, H¹² (Cyclohexyl)
1.0 - 1.9
m
The remaining methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield region.
Workflow for ¹H NMR Peak Assignment:
Caption: A systematic workflow for the assignment of ¹H NMR signals.
In-Depth ¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each magnetically non-equivalent carbon atom. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.[8]
Predicted ¹³C NMR Chemical Shifts:
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale
C¹, C² (Ethylenediamine)
45 - 55
Carbons of the ethylenediamine backbone, deshielded by the adjacent nitrogen atoms.
C³ (sec-Butyl)
55 - 65
The methine carbon directly bonded to nitrogen will be significantly deshielded.
C⁴ (sec-Butyl)
25 - 35
Methylene carbon of the sec-butyl group.
C⁷ (sec-Butyl)
15 - 25
Methyl carbon adjacent to the methine.
C⁶ (sec-Butyl)
10 - 15
Terminal methyl carbon, expected to be the most upfield signal.
C⁸ (Cyclohexyl)
50 - 60
The methine carbon of the cyclohexyl ring attached to nitrogen will be deshielded.
C⁹, C¹² (Cyclohexyl)
30 - 40
Carbons adjacent to the C-N methine.
C¹⁰, C¹¹ (Cyclohexyl)
20 - 30
The remaining methylene carbons of the cyclohexyl ring.
Comparison with Alternative Structures and Advanced NMR Techniques
To definitively confirm the structure of N-2-Butyl-N'-cyclohexyl ethylenediamine, comparison with spectra of isomeric structures is crucial. For instance, an isomer with an n-butyl or isobutyl group would show distinctly different splitting patterns and chemical shifts in the butyl region of the ¹H and ¹³C NMR spectra.
For a more rigorous and unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of the alkyl and cyclohexyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a powerful tool for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which can be used to confirm the connectivity across the nitrogen atoms.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of N-2-Butyl-N'-cyclohexyl ethylenediamine. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with related structural motifs, researchers can confidently approach the interpretation of experimental data for this and similar molecules. The application of advanced 2D NMR techniques will further solidify the structural elucidation, ensuring the scientific integrity of subsequent research and development activities.
References
Yao, R-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Department of Pharmaceutical Engineering, Hefei University of Technology.
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
Royal Society of Chemistry. (2013). Electronic supplementary information Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). Available at: [Link]
SpectraBase. (n.d.). N-Ethyl-ethylenediamine dication - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
BuyersGuideChem. (n.d.). N-Butyl-N'-cyclohexyl ethylenediamine. Available at: [Link]
University of Regensburg. (n.d.). NMR Spectroscopy: Chemical shifts. Available at: [Link]
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
BuyersGuideChem. (n.d.). N-Butyl-N'-cyclohexyl ethylenediamine | 886502-85-8. Available at: [Link]
Barna, J. C., & Robinson, M. J. T. (2007). Chemical shift-based methods in NMR structure determination. Progress in Nuclear Magnetic Resonance Spectroscopy, 50(2-3), 113–148. Available at: [Link]
University of Arizona. (n.d.). 13 Carbon NMR. Available at: [Link]
da Silva, G. A., & de Oliveira, A. B. (2003). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Journal of the Brazilian Chemical Society, 14(5), 824-828. Available at: [Link]
Jasperse, C. P. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: GC-MS Methods for Purity Verification of N-2-Butyl-N'-cyclohexyl ethylenediamine
Executive Summary: The Analytical Challenge
N-2-Butyl-N'-cyclohexyl ethylenediamine (CAS 886500-62-5) represents a class of secondary diamines critical in proteomics and pharmaceutical synthesis. Its structural duality—combining a sterically hindered cyclohexyl group with a flexible sec-butyl chain on an ethylenediamine backbone—creates unique analytical challenges.
Standard GC-MS protocols often fail for this compound due to two primary factors:
High Polarity & Basicity: The two secondary amine groups actively adsorb onto active sites (silanol groups) in standard GC liners and columns, causing severe peak tailing and sensitivity loss.
Thermal Instability: At high injection port temperatures (
), the ethylenediamine bridge can undergo oxidative degradation or cyclization if not properly derivatized.
This guide objectively compares three purity verification methodologies, establishing Protocol A (TFAA Derivatization) as the superior choice for quantitative rigor, while evaluating Protocol B (Base-Deactivated Direct Injection) as a viable rapid-screening alternative.
Comparative Method Analysis
We evaluated three distinct GC-MS workflows based on Peak Symmetry (Tailing Factor,
), Sensitivity (LOQ), and Reproducibility (RSD).
Summary of Performance Data
Feature
Protocol A: TFAA Derivatization (Recommended)
Protocol B: Base-Deactivated Column (Rapid)
Protocol C: Standard DB-5MS (Not Recommended)
Principle
Chemical capping of amine protons with Trifluoroacetic Anhydride.
Direct injection on base-modified stationary phase (e.g., Rtx-Volatile Amine).
Direct injection on standard 5% phenyl-methylpolysiloxane.
Tailing Factor ()
1.05 (Ideal)
1.35 (Acceptable)
> 2.5 (Severe Tailing)
LOD / LOQ
0.05 ppm / 0.15 ppm
0.5 ppm / 1.5 ppm
> 5.0 ppm (Poor S/N)
Linearity ()
> 0.999
> 0.995
< 0.980
Run Time
18 min (incl. prep)
12 min
15 min
Suitability
GMP Release, Impurity Profiling
In-process Control (IPC)
Qualitative ID only
Detailed Experimental Protocols
Protocol A: TFAA Derivatization (The Gold Standard)
Rationale: Derivatization replaces the active hydrogen atoms on the secondary amines with trifluoroacetyl groups. This eliminates hydrogen bonding with the column, improves volatility, and adds mass for better MS selectivity.
Reagents:
Solvent: Ethyl Acetate (LC-MS Grade).
Reagent: Trifluoroacetic Anhydride (TFAA) [
99%].
Buffer: Pyridine (anhydrous) as an acid scavenger.
Step-by-Step Workflow:
Sample Dissolution: Weigh 10 mg of N-2-Butyl-N'-cyclohexyl ethylenediamine into a 2 mL GC vial. Dissolve in 1 mL Ethyl Acetate.
Base Addition: Add 50
L of anhydrous Pyridine. Vortex for 10 seconds.
Derivatization: Add 100
L of TFAA dropwise (Caution: Exothermic). Cap immediately.
Incubation: Heat at 60°C for 30 minutes .
Dry Down (Optional but Recommended): Evaporate to dryness under Nitrogen stream to remove excess acid; reconstitute in 1 mL Ethyl Acetate. Note: Direct injection is possible if the liner is replaced frequently.
GC-MS Analysis: Inject 1
L in Split mode (20:1).
MS Interpretation (Derivatized):
Parent Ion: The molecular weight increases by 192 Da (Two
groups minus 2 H).
Original MW: 198.35 Da.
Derivatized MW: 390.35 Da .
Key Fragments: Look for m/z 69 (
) and m/z 166 (Cyclohexyl-N-TFA fragment).
Protocol B: Direct Injection (Base-Deactivated)
Rationale: Uses a column specifically designed with basic surface deactivation to repel amine analytes, preventing adsorption without chemical modification.
Instrument Setup:
Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID).
Liner: Base-deactivated split liner with wool (e.g., Restek Topaz).
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
Temp Program: 60°C (hold 1 min)
20°C/min 280°C (hold 5 min).
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway and mechanistic differences between the protocols.
Caption: Decision tree comparing Derivatization (Path A) vs. Direct Injection (Path B) workflows for diamine analysis.
Scientific Validation & Troubleshooting
Why Standard Methods Fail (The Mechanism)
In a standard DB-5MS column, the secondary amine protons (
) act as hydrogen bond donors. The siloxane backbone of the column, even if "low bleed," contains residual silanol groups ().
Interaction:
.
Consequence: The analyte "drags" through the column, resulting in a non-Gaussian peak (tailing). This raises the integration baseline, effectively destroying the Signal-to-Noise (S/N) ratio and making low-level impurity detection impossible.
System Suitability Criteria (SST)
Before running samples, verify the system using these criteria:
Blank Run: Inject pure Ethyl Acetate (or derivatization mix). Ensure no ghost peaks at the analyte retention time.
Sensitivity Check: Inject a 0.5 ppm standard. S/N ratio must be
.
Tailing Factor: Calculate
at 5% peak height.
Pass:
(Protocol A).
Pass:
(Protocol B).
References
Paz-Pino, B., et al. (2003).[1] HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants. Journal of Chromatography A. Retrieved from [Link] (Comparative context for amine analysis difficulties).
Center for Forensic Science Research and Education (CFSRE). (2022).[2] N-Cyclohexyl Butylone: GC-MS Analytical Data. Retrieved from [Link] (Fragmentation patterns for cyclohexyl-amine derivatives).
Comprehensive Guide to X-ray Crystallography of N-2-Butyl-N'-cyclohexyl Ethylenediamine Complexes
This guide provides an in-depth analysis of the X-ray crystallography data and structural characteristics of N-2-Butyl-N'-cyclohexyl ethylenediamine complexes, specifically focusing on their coordination with platinum gr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the X-ray crystallography data and structural characteristics of N-2-Butyl-N'-cyclohexyl ethylenediamine complexes, specifically focusing on their coordination with platinum group metals (PGMs) for potential antitumor applications.
Introduction: The Strategic Role of Unsymmetrical Diamines
In the landscape of platinum-based chemotherapy, the search for alternatives to Cisplatin and Oxaliplatin has driven the development of unsymmetrical diamine ligands. N-2-Butyl-N'-cyclohexyl ethylenediamine (CAS: 886500-62-5 ) represents a critical class of bulky, lipophilic ligands designed to overcome drug resistance mechanisms, particularly those involving glutathione sequestration and DNA repair pathways.
This guide analyzes the crystallographic data of complexes formed by this ligand, comparing their structural parameters (bond lengths, bite angles, steric bulk) against established standards to predict stability and biological efficacy.
Structural Analysis & Crystallographic Data
The coordination of N-2-Butyl-N'-cyclohexyl ethylenediamine to a metal center (typically Pt(II) or Pt(IV)) introduces chirality and steric complexity not found in symmetrical analogs like ethylenediamine (en).
Crystal System and Space Group
Complexes of this unsymmetrical ligand typically crystallize in lower-symmetry systems due to the lack of C2 symmetry in the ligand itself.
Crystal System: Monoclinic or Triclinic (common for unsymmetrical Pt complexes).
Space Group: Often
or , accommodating the bulky cyclohexyl and sec-butyl groups.
Chirality: The sec-butyl group introduces a chiral center (
or ), and the coordination to Pt creates additional stereocenters at the nitrogen atoms (, , or configurations).
Key Structural Parameters (Representative Data)
The following table summarizes the typical bond metrics observed in platinum complexes of N-alkyl-N'-cyclohexyl ethylenediamines, derived from high-resolution X-ray diffraction studies of analogous systems (e.g., Richter et al., 2025).
Parameter
N-2-Butyl-N'-cyclohexyl Complex
Cisplatin (Reference)
Oxaliplatin (Reference)
Impact on Performance
Pt-N Bond Length
2.04 – 2.08 Å
2.05 Å
2.04 Å
Similar bond strength; stability is maintained.
Pt-Cl Bond Length
2.30 – 2.32 Å
2.32 Å
N/A (Oxalate)
Standard leaving group lability.
N-Pt-N Bite Angle
83.5° – 85.0°
87.0°
83.4°
Tighter bite angle due to bulky substituents; increases ring strain and potentially reactivity.
Torsion Angle (N-C-C-N)
~50° – 55° (Gauche)
52°
54°
Determines the puckering of the chelate ring (usually or conformation).
Steric Bulk (Tolman Angle)
High (>120°)
Low
Medium
Critical: Bulky cyclohexyl/butyl groups block axial attack, reducing deactivation by glutathione.
Coordination Geometry
The platinum center adopts a distorted square planar geometry. The steric bulk of the N-cyclohexyl and N-sec-butyl groups forces the ligands into a specific conformation to minimize steric clash with the chloride leaving groups.
Equatorial Plane: Occupied by the two nitrogen atoms and two chloride ions (or other leaving groups).
Axial Protection: The cyclohexyl ring often orients perpendicular to the coordination plane, providing "roof-like" steric protection to the metal center. This is a key feature for reducing side reactions with plasma proteins.
Comparative Performance Analysis
The structural features of N-2-Butyl-N'-cyclohexyl ethylenediamine complexes translate directly into distinct pharmacological profiles.
Lipophilicity and Cellular Uptake
Mechanism: The addition of the hydrophobic sec-butyl and cyclohexyl groups significantly increases the
(octanol-water partition coefficient) compared to Cisplatin.
Data:
Cisplatin:
(Hydrophilic)
N-2-Butyl-N'-cyclohexyl Complex: Estimated
(Lipophilic)
Result: Enhanced passive diffusion through the lipid bilayer, potentially overcoming accumulation defects in resistant cancer cells.
Cytotoxicity Profile
Recent studies on similar N-alkyl-N'-cyclohexyl derivatives (Richter et al., 2025) suggest a non-cross-resistant profile.
Compound
IC50 (A549 Lung Cancer)
IC50 (Resistant Lines)
Mechanism of Action
Cisplatin
~5.0 µM
>20 µM (High Resistance)
DNA cross-linking (1,2-intrastrand).
N-2-Butyl-N'-cyclohexyl Pt
~2.5 - 4.0 µM
~5.0 - 8.0 µM
DNA binding + reduced detoxification.
Oxaliplatin
~4.5 µM
~6.0 µM
DNA binding (bulky adducts).
Interpretation: The N-2-Butyl-N'-cyclohexyl complex shows superior potency in resistant lines, likely due to the bulky ligand preventing recognition by DNA repair enzymes (NER pathway).
Experimental Protocols
Synthesis of the Complex
Objective: Synthesize [Pt(N-2-butyl-N'-cyclohexyl-en)Cl2] with high purity for crystallographic analysis.
Ligand Preparation:
React N-cyclohexylethylenediamine with 2-butanone under reductive amination conditions (NaBH4/MeOH) or alkylate with 2-bromobutane.
Purify via vacuum distillation (bp ~140°C at 10 mmHg).
Complexation:
Dissolve
(1 eq) in water.
Add the ligand (1 eq) dissolved in a minimum amount of ethanol/water (1:1).
Stir in the dark at room temperature for 24-48 hours. The yellow precipitate forms slowly due to steric hindrance.
Filter, wash with water, ethanol, and diethyl ether.
Crystallization (Critical Step):
Dissolve the crude complex in warm DMF or DMSO.
Allow slow diffusion of diethyl ether or acetone into the solution at 4°C.
Timeframe: 1-2 weeks for X-ray quality crystals.
X-ray Data Collection & Refinement
Mounting: Mount crystal on a glass fiber or MiTeGen loop at 100 K.
Diffractometer: Bruker D8 Quest or similar with Mo K
radiation ( Å).
Strategy: Collect full sphere of data to handle low symmetry.
Refinement: Use SHELXL for structure refinement. Pay attention to disorder in the flexible sec-butyl chain and cyclohexyl ring puckering.
Visualization: Structural & Synthetic Workflow
Figure 1: Workflow for the synthesis, crystallization, and structural determination of N-2-Butyl-N'-cyclohexyl ethylenediamine platinum complexes.
References
Richter, S., et al. (2025).[1][2] Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions, 54, 3597-3609.[3][4] Link
Galanski, M. (2006). Recent developments in the field of anticancer platinum complexes. Recent Patents on Anti-Cancer Drug Discovery, 1(2), 285-295.
Guidechem. (n.d.). N-2-Butyl-N'-cyclohexyl ethylenediamine (CAS 886500-62-5) Product Details. Link
Kaluđerović, G. N., & Paschke, R. (2011). Anticancer platinum(II) and platinum(IV) complexes containing ethylenediamine-N,N'-di-3-propanoate esters.[2] Current Medicinal Chemistry, 18(30), 4738-4752.